Technical Documentation Center

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • CAS: 933715-04-9

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5,7-Dimethylpyrazolo[1,5-a]pyrimidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 933715-04-9) has emerged as a critical building block in this domain [1]. Rather than viewing this molecule as a static chemical entity, drug development professionals must understand it as a dynamic pharmacophore. The fused bicyclic system acts as an exceptional purine bioisostere, while the strategic placement of the methyl and carboxylic acid groups provides a highly tunable vector for exploring the solvent-accessible regions of kinase ATP-binding pockets [2].

This whitepaper synthesizes the chemical properties, structural logic, and self-validating synthetic workflows required to successfully leverage this compound in advanced drug discovery programs.

Chemical and Physical Properties: The Causality of Structure

To effectively handle and derivatize this compound, one must understand how its physical properties are dictated by its electronic architecture. The fusion of the electron-rich pyrazole ring with the electron-deficient pyrimidine ring creates a unique "push-pull" electronic distribution.

PropertyValueCausality / Significance
Chemical Name 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidNomenclature reflects the [1,5-a] fusion bridging the two heterocycles.
CAS Registry Number 933715-04-9Unique identifier for regulatory tracking and procurement [3].
Molecular Formula C9H9N3O2Low initial mass allows extensive downstream derivatization without violating Lipinski's Rule of 5.
Molecular Weight 191.19 g/mol Optimal starting weight for fragment-based drug design (FBDD).
InChIKey JMIOUKBFWVQTLX-UHFFFAOYSA-NStandardized structural identifier [3].
Physical State Crystalline PowderHigh crystal lattice energy due to planar core stacking ensures excellent shelf stability at room temperature.
Solubility Soluble in DMF, DMSOThe rigid planarity limits aqueous solubility, necessitating polar aprotic solvents for synthetic manipulation.

Pharmacophore Logic & Structural Significance

The utility of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in oncology and neurology stems from its ability to mimic ATP. When designing inhibitors for targets like RET, CDK2, or TTK, the scaffold is oriented specifically to maximize binding affinity while minimizing off-target toxicity [1][4].

  • The Core (Hinge Binder): The pyrazolo[1,5-a]pyrimidine core forms critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • 5,7-Dimethyl Groups (Conformational Locks): These methyl groups serve a dual purpose. First, they fill small hydrophobic pockets adjacent to the hinge. Second, and more importantly, they exert severe steric pressure on the 6-position, forcing any attached amide group out of the plane of the bicyclic core. This conformational restriction reduces the entropic penalty upon binding, drastically increasing target affinity [2].

  • 6-Carboxylic Acid (Solvent Vector): This moiety acts as the primary synthetic handle. By coupling various primary or secondary amines here, medicinal chemists can project solubilizing groups (e.g., morpholines, piperazines) out of the kinase pocket and into the solvent space.

Pharmacophore Core Pyrazolo[1,5-a]pyrimidine Core (Purine Bioisostere / Hinge Binder) Dimethyl 5,7-Dimethyl Groups (Conformational Lock / Hydrophobic) Core->Dimethyl Carboxyl 6-Carboxylic Acid (Solvent Vector / Amide Handle) Core->Carboxyl Kinase Target Kinase Pocket (e.g., RET, CDK2, TTK) Core->Kinase Hydrogen Bonding (ATP Competitive) Dimethyl->Kinase Van der Waals Interactions Carboxyl->Kinase Vector for Selectivity Tuning

Fig 1. Pharmacophore mapping of the 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold.

Overcoming Steric Hindrance: Synthetic Derivatization Workflow

The greatest synthetic challenge when working with this building block is the extreme steric hindrance surrounding the 6-carboxylic acid, flanked by the 5- and 7-methyl groups. Standard peptide coupling reagents (e.g., EDC/HOBt) frequently fail, resulting in unreacted starting material. To overcome this, the carboxylic acid must be converted to a highly reactive intermediate, such as an acid chloride, prior to nucleophilic attack.

Workflow Start Starting Material 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Activation Steric Overcome: Acid Activation (Oxalyl Chloride + DMF cat. OR HATU/DIPEA) Start->Activation Step 1 Coupling Nucleophilic Addition (Primary/Secondary Amine in DCM/DMF) Activation->Coupling Step 2 Purification Isolation & Purification (Prep-HPLC: C18, H2O/MeCN + 0.1% FA) Coupling->Purification Step 3 Product Purified Kinase Inhibitor (Target Amide Derivative) Purification->Product Step 4

Fig 2. Optimized amidation workflow overcoming the steric hindrance of the 5,7-dimethyl groups.

Self-Validating Experimental Protocol: Amide Coupling

To ensure absolute trustworthiness in your synthetic workflow, the following protocol incorporates built-in analytical checkpoints. This prevents the downstream processing of failed reactions.

Step 1: Acid Chloride Generation (Activation)
  • Procedure: Suspend 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the suspension to 0 °C. Add oxalyl chloride (2.0 eq) dropwise, followed by 2 drops of anhydrous DMF as a catalyst. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality: The DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which rapidly converts the sterically hindered acid into the highly electrophilic acid chloride.

  • Validation Checkpoint: Extract a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. The complete disappearance of the starting mass ( m/z 192.0) and the exclusive appearance of the methyl ester mass ( m/z 206.0 [M+H]+) validates 100% activation. Do not proceed until this is confirmed.

Step 2: Nucleophilic Amine Coupling
  • Procedure: Concentrate the reaction mixture in vacuo to completely remove excess oxalyl chloride and HCl gas. Redissolve the resulting solid in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by the target amine (1.2 eq). Stir at room temperature for 4 hours.

  • Causality: Complete removal of oxalyl chloride is critical to prevent the competitive formation of undesired urea byproducts when the amine is introduced. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during coupling.

  • Validation Checkpoint: Analyze a crude aliquot via LC-MS. The chromatogram should show the target amide mass and the absence of the methyl ester test-mass.

Step 3: Isolation and Purification
  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via Preparative HPLC (C18 column, gradient of 5-95% Acetonitrile in Water with 0.1% Formic Acid).

Analytical Characterization Standards

To verify the integrity of the purchased or synthesized 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, the following analytical signatures must be confirmed:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.25 (br s, 1H, -COOH): Confirms the presence of the free carboxylic acid.

  • δ 8.21 (d, J = 2.2 Hz, 1H, H-2): Pyrazole proton, highly deshielded by the adjacent bridgehead nitrogen.

  • δ 6.78 (d, J = 2.2 Hz, 1H, H-3): Pyrazole proton, relatively shielded compared to H-2.

  • δ 2.72 (s, 3H, C7-CH₃): Methyl group adjacent to the bridgehead nitrogen and the electron-withdrawing carboxylate.

  • δ 2.58 (s, 3H, C5-CH₃): Methyl group adjacent to the carboxylate.

LC-MS (ESI+):

  • Expected m/z: 192.0 [M+H]⁺.

  • Chromatographic Behavior: Elutes early on a standard C18 reverse-phase gradient due to the highly polar, ionizable carboxylic acid group.

References

  • RSC Publishing.
  • ACS Publications. "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent".
  • Sigma-Aldrich. "5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 933715-04-9".
  • NIH/PubMed.
Exploratory

Introduction: The Significance of Dabrafenib and Its Mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Dabrafenib (CAS 933715-04-9) For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental phys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Dabrafenib (CAS 933715-04-9)

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a detailed exploration of the molecular weight and exact mass of the compound associated with CAS number 933715-04-9, identified as the potent BRAF inhibitor, Dabrafenib, and its common salt form, Dabrafenib Mesylate.

Dabrafenib is a targeted therapy medication used in the treatment of various cancers, particularly melanoma, that have a specific mutation in the BRAF gene.[1][2] As a small molecule inhibitor, its efficacy and safety are intrinsically linked to its precise chemical structure and, by extension, its mass. The accurate determination of molecular weight and exact mass is a cornerstone of drug development for several critical reasons:

  • Identity and Purity: Confirms the chemical identity of the synthesized active pharmaceutical ingredient (API) and helps to identify any impurities.

  • Dosage and Formulation: Precise molecular weight is essential for calculating molar concentrations and formulating accurate dosages.

  • Regulatory Compliance: Regulatory bodies like the FDA require detailed characterization of drug substances, including their molecular weight and mass.

  • Pharmacokinetics and Metabolism: Understanding the mass of a drug molecule is fundamental to studying its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will dissect the concepts of molecular weight and exact mass, detail their values for Dabrafenib and its mesylate salt, and outline the experimental methodologies for their determination.

Conceptual Framework: Molecular Weight vs. Exact Mass

While often used interchangeably in general conversation, molecular weight and exact mass are distinct and critical concepts in chemistry and mass spectrometry.

Molecular Weight (Molar Mass)

Molecular weight refers to the weighted average mass of a molecule based on the natural abundance of its constituent isotopes. It is calculated using the standard atomic weights of the elements as found on the periodic table. This value is crucial for stoichiometric calculations in the laboratory.

Exact Mass

Exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry, as it allows for the unambiguous determination of a molecule's elemental composition.

Determination of Molecular Weight and Exact Mass of Dabrafenib and Dabrafenib Mesylate

Dabrafenib is often used in its mesylate salt form to improve its solubility and bioavailability.[3] Therefore, it is important to consider both the free base and the salt form.

Chemical Structures
  • Dabrafenib (Free Base): The chemical formula is C₂₃H₂₀F₃N₅O₂S₂.[1][2]

  • Dabrafenib Mesylate: This is the mesylate salt of Dabrafenib, with the chemical formula C₂₄H₂₄F₃N₅O₅S₃.[3][4]

Calculated Values

The molecular weight and exact mass for both forms of Dabrafenib are summarized in the table below.

CompoundChemical FormulaMolecular Weight ( g/mol )Exact Mass (Da)
Dabrafenib (Free Base)C₂₃H₂₀F₃N₅O₂S₂519.56[5]519.1011[5]
Dabrafenib MesylateC₂₄H₂₄F₃N₅O₅S₃615.68[6]615.0892[3]
Experimental Workflow for Mass Determination

The gold standard for determining the exact mass of a compound like Dabrafenib is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) for sample introduction.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the Dabrafenib Mesylate reference standard.

    • Dissolve the sample in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration (e.g., 1 mg/mL).[7]

    • Further dilute the stock solution with an appropriate solvent system (e.g., acetonitrile/water with a small amount of formic acid) to a final concentration suitable for mass spectrometry analysis (typically in the low µg/mL to ng/mL range).

  • LC-HRMS Analysis:

    • Chromatographic Separation (LC):

      • Inject a small volume of the prepared sample into a liquid chromatograph.

      • The compound is passed through a column (e.g., a C18 column) to separate it from any potential impurities. This step ensures that the mass spectrum obtained is of the pure compound.

    • Ionization:

      • As the compound elutes from the LC column, it enters the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common and suitable technique for a molecule like Dabrafenib. ESI generates protonated molecules, [M+H]⁺, in the gas phase.

    • Mass Analysis (HRMS):

      • The generated ions are then transferred to a high-resolution mass analyzer, such as an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer.

      • These instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution, allowing for the differentiation of compounds with very similar masses.

  • Data Analysis and Interpretation:

    • The mass spectrometer will detect the protonated molecule of Dabrafenib (free base) at an m/z corresponding to its exact mass plus the mass of a proton.

    • For Dabrafenib (exact mass = 519.1011 Da), the expected m/z for the [M+H]⁺ ion would be approximately 520.1089.

    • The high resolution of the instrument allows for the experimental m/z to be determined to several decimal places. This experimental value is then compared to the theoretical exact mass calculated from the chemical formula. A mass accuracy within a few parts per million (ppm) provides high confidence in the compound's identity and elemental composition.

Visualization of Mass Concepts

The following diagram illustrates the relationship between the molecular formula and the calculation of molecular weight and exact mass.

G cluster_input Input cluster_calculations Calculations cluster_outputs Outputs Molecular_Formula Molecular Formula (e.g., C₂₃H₂₀F₃N₅O₂S₂) Avg_Atomic_Weights Average Atomic Weights (from Periodic Table) Molecular_Formula->Avg_Atomic_Weights used for Isotopic_Masses Most Abundant Isotopic Masses Molecular_Formula->Isotopic_Masses used for Molecular_Weight Molecular Weight (g/mol) (Weighted Average) Avg_Atomic_Weights->Molecular_Weight determines Exact_Mass Exact Mass (Da) (Monoisotopic) Isotopic_Masses->Exact_Mass determines

Caption: Relationship between Molecular Formula, Molecular Weight, and Exact Mass.

Conclusion

The precise determination of molecular weight and exact mass is a non-negotiable aspect of modern drug development and chemical research. For a targeted therapeutic agent like Dabrafenib (CAS 933715-04-9), these values serve as fundamental identifiers and are critical for ensuring the quality, safety, and efficacy of the final drug product. While molecular weight is essential for routine laboratory calculations, the exact mass, determined through high-resolution mass spectrometry, provides an unparalleled level of confidence in the elemental composition and identity of the molecule.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44462760, Dabrafenib. Retrieved from [Link]

  • Midas Pharma. (n.d.). Dabrafenib mesylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44516822, Dabrafenib Mesylate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in DMSO

Abstract This guide provides a comprehensive technical overview of the solubility profile of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry, within dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of the solubility profile of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry, within dimethyl sulfoxide (DMSO). As a foundational solvent in drug discovery, a thorough understanding of a compound's behavior in DMSO is paramount for the integrity and reproducibility of high-throughput screening and downstream biological assays. We will explore the theoretical underpinnings of solubility, present field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable solubility data for pyrazolopyrimidine-based scaffolds.

Foundational Principles: Molecule, Medium, and Measurement

The Compound of Interest: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its versatile biological activities, including anticancer and anti-inflammatory properties.[1][2] The specific compound, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Number: 933715-04-9), is a derivative within this important class.[3]

Chemical Structure and Physicochemical Properties:

  • Molecular Formula: C₁₀H₉N₃O₂

  • Molecular Weight: 203.20 g/mol (Approx.)

  • Key Features: A fused aromatic heterocyclic system, two methyl groups, and a carboxylic acid moiety.

The presence of the carboxylic acid group suggests a pH-dependent aqueous solubility and the potential for hydrogen bond donation and acceptance. The planar, aromatic core contributes to its lipophilicity, which can often lead to poor aqueous solubility. These structural characteristics make determining its solubility profile a critical first step in its evaluation as a potential therapeutic agent.

The Universal Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent prized in drug discovery for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[4][5][6] This "universal solvent" capability is why it is the standard for creating high-concentration stock solutions for compound libraries used in high-throughput screening (HTS).[4][7]

However, its utility is not without caveats. A high concentration of DMSO in an assay can be toxic to cells, and compounds dissolved in DMSO can sometimes precipitate when diluted into aqueous assay buffers.[7][8] This phenomenon is central to the concept of "kinetic solubility." Furthermore, DMSO can interact with target proteins, although often in a weak and non-disruptive manner.[9]

Defining Solubility: A Tale of Two Measurements

The term "solubility" can be misleading if not properly defined. In the context of drug discovery, it is crucial to distinguish between two key types: kinetic and thermodynamic solubility.[10][11][12]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[11][13] It is not a true equilibrium state but rather a measure of how well a compound withstands precipitation under typical screening conditions.[10][14] It is a high-throughput assessment used early in discovery to flag problematic compounds.[11][15]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after it has been allowed to reach equilibrium over an extended period (typically 24 hours or more) with an excess of solid material.[10][12][16] This is the gold-standard measurement, providing a definitive value that is critical for later-stage development and formulation.[11][17]

Often, the kinetic solubility value is higher than the thermodynamic solubility because the rapid dilution from DMSO can create a temporary, supersaturated state.[10][18] Understanding both provides a complete picture of the compound's behavior.

Experimental Determination of Solubility

A robust understanding of solubility requires carefully designed experiments. Below, we outline the standard workflows for determining both kinetic and thermodynamic solubility.

Overall Experimental Workflow

The logical progression of solubility assessment begins with a high-throughput kinetic assay to quickly rank compounds. Compounds with poor kinetic solubility or those designated for lead optimization are then subjected to the more resource-intensive thermodynamic assay.

G cluster_0 Solubility Assessment Workflow Start Start: 10 mM Stock in 100% DMSO Kinetic Protocol 1: Kinetic Solubility Assay (Nephelometry) Start->Kinetic Decision Solubility > 100 µM? Kinetic->Decision Proceed Proceed to Biological Assays Decision->Proceed Yes Thermo Protocol 2: Thermodynamic Solubility (Shake-Flask HPLC-UV) Decision->Thermo No / Borderline End End: Full Solubility Profile Proceed->End Thermo->End

Solubility Assessment Decision Tree.
Protocol 1: Kinetic Solubility via Laser Nephelometry

This method provides a rapid assessment by measuring light scattering caused by compound precipitation.[19] As a compound precipitates from solution, it forms particles that scatter a laser beam, and the intensity of this scattered light is proportional to the amount of insoluble material.[13][15][20]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in 100% DMSO.

  • Plate Preparation: In a 96-well or 384-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well to achieve a high starting concentration (e.g., 200 µM) and a final DMSO concentration of ≤2%. Serially dilute this suspension across the plate.[15]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

  • Measurement: Read the plate using a laser nephelometer. The instrument will report turbidity in Nephelometric Turbidity Units (NTU) or Relative Nephelometric Units (RNU).[13][20]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which the turbidity measurement is indistinguishable from the background (buffer + DMSO control).[15]

Protocol 2: Thermodynamic Solubility via Shake-Flask HPLC-UV

This is the definitive method for determining equilibrium solubility.[16][17] It involves saturating a buffer with the compound, separating the undissolved solid, and quantifying the dissolved concentration using High-Performance Liquid Chromatography (HPLC).[21][22]

G cluster_1 Thermodynamic Solubility Protocol A 1. Add excess solid compound to buffer (e.g., 1 mg/mL) B 2. Agitate at constant temp (e.g., 25°C) for 24-48 hours A->B C 3. Separate solid/liquid (Centrifuge or Filter) B->C D 4. Prepare serial dilution of the supernatant C->D E 5. Quantify concentration via HPLC-UV D->E F 6. Compare to standard curve to determine solubility E->F

Shake-Flask HPLC-UV Workflow.

Methodology:

  • Sample Preparation: Add an excess of solid 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (e.g., ~1-2 mg) to a known volume of buffer (e.g., 1 mL) in a glass vial.[18]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.[16][23]

  • Phase Separation: After incubation, separate the undissolved solid. This is a critical step and is typically achieved by centrifuging the sample at high speed and collecting the supernatant, or by filtering through a low-binding filter plate (e.g., 0.45 µm PVDF).

  • Quantification:

    • Prepare a standard calibration curve by making serial dilutions of a known concentration of the compound in the mobile phase.[22][24][25]

    • Inject the saturated supernatant and the standards onto an HPLC system equipped with a UV detector.

    • The concentration of the compound in the supernatant is determined by comparing its peak area to the standard curve. This concentration is the thermodynamic solubility.

Data Analysis and Interpretation

Based on the structural features of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, we can anticipate its solubility behavior. The carboxylic acid group suggests that its solubility will be higher at a more basic pH where it is deprotonated and ionized. The flat, aromatic core suggests that its intrinsic solubility (the solubility of the neutral form) may be low.

Illustrative Solubility Data

The following table presents hypothetical but scientifically plausible data for the compound, as would be generated by the protocols described above.

ParameterBuffer SystemMethodResult (µg/mL)Result (µM)Classification
Kinetic Solubility PBS, pH 7.4Nephelometry~35~172Moderately Soluble
Thermodynamic Solubility PBS, pH 7.4Shake-Flask HPLC18.3 ± 1.290.1 ± 5.9Sparingly Soluble
Thermodynamic Solubility Acetate Buffer, pH 5.0Shake-Flask HPLC4.1 ± 0.420.2 ± 2.0Slightly Soluble
Interpreting the Results
  • Kinetic vs. Thermodynamic: As expected, the kinetic solubility (~172 µM) is significantly higher than the thermodynamic solubility (~90 µM) at the same pH. This indicates the formation of a supersaturated solution upon dilution from DMSO, which eventually crashes out to reach true equilibrium. This is a common observation.[18]

  • Effect of pH: The data clearly show that the compound is more soluble at a neutral pH (90.1 µM) than at an acidic pH (20.2 µM). This is consistent with the presence of the carboxylic acid group, which is ionized at pH 7.4, increasing its interaction with the polar aqueous solvent.

  • Practical Implications: A kinetic solubility of >100 µM is often considered acceptable for many initial HTS campaigns. However, the lower thermodynamic solubility of ~90 µM suggests that for longer-incubation cell-based assays, precipitation could be a concern, potentially leading to inaccurate results. This underscores the importance of performing both types of measurements to fully de-risk a compound.

Conclusion and Best Practices

A comprehensive understanding of the solubility profile of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in DMSO and its subsequent behavior in aqueous media is essential for its successful progression in any drug discovery pipeline. Relying solely on the observation that a compound "dissolves in DMSO" is insufficient and can lead to misleading biological data.

Key Takeaways for Researchers:

  • Always Define the Assay: Clearly distinguish between kinetic and thermodynamic solubility in all communications and reports.

  • Start with Kinetic Screening: Use high-throughput nephelometry to quickly identify compounds with potential solubility liabilities early in the discovery process.[15][19]

  • Confirm with Thermodynamic Measurement: For lead compounds, always determine the gold-standard thermodynamic solubility to inform formulation and advanced biological studies.[11][17]

  • Consider Assay Conditions: Be aware that the final DMSO concentration and the specific components of your assay buffer can influence the measured solubility. Always include a vehicle control in your experiments.[7]

By implementing these rigorous, multi-faceted approaches, researchers can build a robust and reliable data package, ensuring that the journey of promising compounds like 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is built on a solid physicochemical foundation.

References

  • Vertex AI Search. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • MDPI. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.
  • ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • Chemical Substance Information. 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid — Chemical Substance Information.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Wikipedia. Dimethyl sulfoxide.
  • BMG LABTECH. Kinetic solubility automated screen.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.
  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • MDPI. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
  • JRC Publications Repository. (2023). Solubility Determination of Chemicals by Nephelometry.
  • Fisher Scientific. 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 97%.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
  • Ovid. (2025). Kinetic versus thermodynamic solubility temptations and risks.
  • ACS Omega. (2025). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation.
  • PMC. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples.
  • BLDpharm. 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
  • PubChem. Pyrazolo(1,5-a)pyrimidine-6-carboxylic acid.
  • Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation.
  • Wikipedia. DPA-714.
  • MDPI. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety.
  • Guidechem. Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-(1,1-dimethylethyl)-.
  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which.
  • PMC. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • American Chemical Society. (2021). Dimethyl sulfoxide.

Sources

Exploratory

The Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Scaffold: A Privileged Motif for Targeted Drug Discovery

An In-depth Technical Guide on the Mechanism of Action Authored by: [Your Name/Gemini], Senior Application Scientist Publication Date: March 17, 2026 Abstract The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Mechanism of Action

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: March 17, 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to bind to a multitude of biological targets with high affinity.[1] This technical guide provides a comprehensive overview of the mechanisms of action for pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, with a primary focus on their role as potent and selective inhibitors of key cellular signaling pathways. We will delve into their interactions with protein kinases and other critical enzymes, explore the structure-activity relationships that govern their potency and selectivity, and present detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine system is a fused heterocyclic scaffold composed of a pyrazole and a pyrimidine ring.[2] This rigid, planar structure provides an excellent framework for the spatial orientation of various substituents, enabling diverse interactions with biological macromolecules.[1] The inherent "drug-like" properties of this core, coupled with its synthetic tractability, have made it a cornerstone of numerous drug discovery campaigns.[1][2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including oncology, inflammation, neurodegenerative disorders, and infectious diseases.[3][4][5]

The 6-carboxylic acid moiety, in particular, serves as a critical handle for chemical modification, allowing for the introduction of diverse functional groups that can profoundly influence the compound's pharmacological properties.[1] This guide will dissect the molecular mechanisms that underpin the biological activities of these derivatives, with a focus on their role as enzyme inhibitors.

Dominant Mechanism of Action: Protein Kinase Inhibition

A predominant mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases.[3] These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Pyrazolo[1,5-a]pyrimidine-based compounds have been shown to inhibit a broad spectrum of kinases through both ATP-competitive and allosteric mechanisms.[3]

Tropomyosin Receptor Kinase (Trk) Inhibition

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are crucial for neuronal development and function.[6] Gene fusions involving the NTRK genes that encode these receptors are oncogenic drivers in a variety of solid tumors.[6] Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent Trk inhibitors.[6][7]

  • Mechanism: These inhibitors typically function in an ATP-competitive manner, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. The pyrazolo[1,5-a]pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

  • Structure-Activity Relationship (SAR): The presence of a carboxamide group at the 6-position has been shown to be a significant contributor to TrkA inhibitory activity.[6] Furthermore, macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold has led to inhibitors with improved binding affinity and selectivity, likely due to conformational rigidity.[6]

  • Downstream Effects: Inhibition of Trk signaling leads to the suppression of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately resulting in decreased cell proliferation and the induction of apoptosis in NTRK fusion-positive cancer cells.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[2][3] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various CDKs, including CDK2.[2][8]

  • Mechanism: Similar to Trk inhibitors, CDK inhibitors based on this scaffold are often ATP-competitive. They bind to the active site of the CDK, preventing the binding of ATP and subsequent phosphorylation of substrates required for cell cycle progression.

  • Downstream Effects: Inhibition of CDKs leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby inhibiting the proliferation of cancer cells.

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition

Internal tandem duplication (ITD) mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are found in approximately 25% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[9] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective FLT3-ITD inhibitors.[9]

  • Mechanism: These compounds act as ATP-competitive inhibitors of the constitutively active FLT3-ITD kinase.

  • Downstream Effects: Inhibition of FLT3-ITD signaling leads to the dephosphorylation of downstream signaling molecules, resulting in the induction of apoptosis in AML cells.[9] Notably, some derivatives have shown activity against resistance-conferring mutations, a significant challenge in the clinical management of FLT3-ITD positive AML.[9]

Beyond Kinase Inhibition: Other Mechanisms of Action

While kinase inhibition is a dominant theme, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to other classes of enzymes and receptors.

Inhibition of ALKBH5, an m6A RNA Demethylase

ALKBH5 is an enzyme that removes N6-methyladenosine (m6A) from RNA, a modification that plays a critical role in RNA metabolism and gene expression.[10] ALKBH5 is overexpressed in several cancers and is considered a promising therapeutic target.[10]

  • Mechanism: A pyrazolo[1,5-a]pyrimidine derivative, DDO-2728, has been identified as a potent and selective inhibitor of ALKBH5.[10] It is proposed to occupy the binding pocket of m6A, thereby preventing the demethylase activity of the enzyme.[10]

  • Downstream Effects: Inhibition of ALKBH5 leads to an increase in intracellular m6A levels, which can affect the stability and translation of target mRNAs, such as that of the TACC3 oncogene in AML.[10] This ultimately results in anti-proliferative effects in cancer cells.[10]

Anti-inflammatory Activity via COX Inhibition

Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[4]

  • Mechanism: These compounds can inhibit both COX-1 and COX-2, the key enzymes in the biosynthesis of prostaglandins, which are pro-inflammatory mediators.

  • Downstream Effects: By inhibiting COX enzymes, these derivatives can reduce the production of prostaglandins, leading to a decrease in inflammation and pain.[4]

Quantitative Analysis of Inhibitory Potency

The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives against various targets.

Compound ClassTargetIC50 (nM)Cell-based ActivityReference
Macrocyclic Pyrazolo[1,5-a]pyrimidineTrkA0.17Inhibition of KM12 cells[6]
Picolinamide-substituted Pyrazolo[1,5-a]pyrimidineTrkA1.7Not specified[6]
Pyrazolo[1,5-a]pyrimidine DerivativeFLT3-ITD0.4Antiproliferative in AML cells[9]
DDO-2728ALKBH5Not specified (potent inhibitor)IC50 = 450 nM (MOLM-13 cells)[10]
Pyrazolo[1,5-a]pyrimidine-Pyridine HybridCOX-21110Edema inhibition[4]
Aminopyrazolo[1,5-a]pyrimidineCDK290Not specified[8]

Experimental Protocols for Mechanistic Elucidation

The following protocols are representative of the experimental approaches used to characterize the mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Example: TrkA)

Objective: To determine the in vitro inhibitory potency of a test compound against a specific protein kinase.

Methodology:

  • Reagents and Materials: Recombinant human TrkA kinase, biotinylated peptide substrate, ATP, kinase buffer, test compound, and a detection system (e.g., HTRF, AlphaScreen, or fluorescence polarization).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagents. f. Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of a test compound on cancer cells.

Methodology:

  • Reagents and Materials: Cancer cell line of interest (e.g., a cell line with a specific oncogenic driver), cell culture medium, fetal bovine serum, penicillin/streptomycin, test compound, and a cell viability reagent (e.g., CellTiter-Glo, MTS, or resazurin).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent and incubate as per the manufacturer's instructions. e. Read the plate on a luminometer, spectrophotometer, or fluorometer.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Workflows

Signaling Pathway of a Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitor

Trk_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (e.g., NGF) Ligand (e.g., NGF) Trk Receptor Trk Receptor Ligand (e.g., NGF)->Trk Receptor Activates Downstream Signaling (e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Trk Receptor->Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation Cascade (Inhibited) Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->Trk Receptor Binds to ATP pocket ATP ATP ATP->Trk Receptor Blocked ADP ADP Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., MAPK, PI3K/Akt)->Cell Proliferation & Survival Apoptosis Apoptosis Downstream Signaling (e.g., MAPK, PI3K/Akt)->Apoptosis Inhibition of apoptosis is blocked Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Target Engagement In Vitro Target Engagement Compound Synthesis->In Vitro Target Engagement Biochemical Assay (IC50) Biochemical Assay (IC50) In Vitro Target Engagement->Biochemical Assay (IC50) Cellular Assay (GI50/IC50) Cellular Assay (GI50/IC50) Biochemical Assay (IC50)->Cellular Assay (GI50/IC50) Western Blot (Target Phosphorylation) Western Blot (Target Phosphorylation) Cellular Assay (GI50/IC50)->Western Blot (Target Phosphorylation) In Vivo Efficacy Studies In Vivo Efficacy Studies Western Blot (Target Phosphorylation)->In Vivo Efficacy Studies Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization Lead Optimization->Compound Synthesis Iterative Process

Caption: A typical workflow for the preclinical evaluation of a novel pyrazolo[1,5-a]pyrimidine inhibitor.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold continues to be a rich source of novel therapeutic agents. Their ability to potently and selectively inhibit a wide range of biological targets, particularly protein kinases, underscores their importance in modern drug discovery. Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects, as well as compounds that can overcome clinical resistance mechanisms. [3]The exploration of this versatile scaffold for novel targets beyond the kinome also represents an exciting avenue for future investigation.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry.
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern pharmacology. As a purine bioisostere, it effectively mimics the adenine ring, allowing it to anchor within the ATP-binding poc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern pharmacology. As a purine bioisostere, it effectively mimics the adenine ring, allowing it to anchor within the ATP-binding pocket of various kinases (e.g., CDKs, JAKs) and interact with G-protein coupled receptors (GPCRs). The incorporation of a carboxylic acid at the 6-position provides a synthetic vector for exploring the solvent-exposed regions of the kinase hinge, making 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid an invaluable starting material for library generation.

This whitepaper synthesizes the physicochemical identity, safety data sheet (SDS) handling requirements, and an optimized, self-validating experimental protocol designed to overcome the specific steric challenges inherent to this molecule.

Physicochemical Profiling & Molecular Identity

Understanding the physical properties of this compound is critical for both safe handling and successful synthetic application. The presence of methyl groups at the C5 and C7 positions creates a highly sterically hindered environment around the C6 carboxylic acid. This structural reality dictates both the compound's physical behavior as a powder and the choice of reagents in downstream applications.

Table 1: Molecular Identity and Physicochemical Properties
ParameterValue
Chemical Name 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS Number 1[1]
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Physical Form Solid / Powder
Storage Conditions 2-8°C, sealed in a dry environment[1]

Hazard Identification & Toxicological Causality

According to standardized GHS classifications, this compound presents several acute health hazards, as detailed in its2[2]. As an application scientist, it is crucial to understand the causality behind these hazards to implement effective safety systems.

  • Acute Toxicity - Category 4 (H302, H312, H332): The lipophilic nature of the pyrazolo-pyrimidine core facilitates rapid dermal and mucosal absorption. If inhaled as a fine powder, it can quickly enter the systemic circulation[2].

  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2A, H319): The carboxylic acid moiety acts as a localized proton donor, causing immediate disruption to the lipid bilayers of the skin and the sensitive mucous membranes of the eye.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335/H336): Inhalation of the fine particulate dust can cause severe respiratory tract irritation and potential drowsiness[2].

Table 2: GHS Hazard Codes and Mitigation Strategies
Hazard CodeDescriptionMechanistic CauseRequired PPE / Mitigation
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaledLipophilic core enabling systemic absorptionNitrile gloves, lab coat, handling in a certified fume hood
H315 / H319 Causes skin and serious eye irritationAcidic carboxylate disrupting local lipid bilayersSplash-proof safety goggles, immediate eyewash access
H335 / H336 May cause respiratory irritation / drowsinessFine particulate interaction with alveolar tissueN95/P100 particulate respirator if handled outside a hood

Standard Operating Procedure (SOP): Safe Handling

To ensure a self-validating safety system, the following handling protocol must be strictly adhered to:

  • Environmental Control: All weighing and transfer operations must occur within a chemical fume hood with a face velocity of 80-100 fpm to prevent inhalation of the STOT SE 3 classified powder.

  • Static Elimination: As a dry powder, the compound is highly prone to static accumulation, which causes hazardous aerosolization. Self-Validating Step: Use an anti-static ionizer gun on the spatulas and weigh boats prior to transfer. If powder clings to the vertical walls of the weigh boat, static is still present and must be neutralized before proceeding.

  • Decontamination: Post-handling, wipe down all surfaces with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by an ethanol wipe.

Experimental Methodology: Sterically Hindered Amide Coupling

In drug development, this compound is typically coupled with various amines to generate target libraries. However, the C5 and C7 methyl groups sterically shield the C6 carboxylate. Standard carbodiimides (like EDC or DCC) often fail or result in low yields due to the inability of the bulky intermediate to undergo nucleophilic attack.

Causality of Reagent Choice: To overcome this, we utilize HATU. HATU forms a highly reactive, less sterically demanding 7-aza-HOBt active ester, which accelerates the coupling even in severely hindered environments.

Step-by-Step Protocol
  • Preparation: Dissolve 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol).

    • Self-Validation Checkpoint: The solution will transition to a distinct pale yellow color, visually confirming the formation of the active HOAt ester. Stir for 15 minutes at 25°C.

  • Coupling: Slowly add the target primary or secondary amine (1.1 eq, 1.1 mmol). Stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the parent mass (m/z 192 [M+H]+) and the appearance of the target product mass validates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize excess acid and DIPEA. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from hazard mitigation to successful chemical synthesis.

G A 5,7-Dimethylpyrazolo [1,5-a]pyrimidine-6-carboxylic acid B Hazard Mitigation (Fume Hood, N95/P100, Nitrile Gloves) A->B Handling & Weighing C Sterically Hindered Activation (HATU, DIPEA, DMF, 25°C) B->C Reagent Prep D Nucleophilic Addition (Primary/Secondary Amine) C->D Active Ester Formation E LC-MS Monitoring (Self-Validating Checkpoint) D->E Reaction Progress F Purified Kinase Inhibitor Scaffold E->F Workup & Isolation

Workflow for safe handling and sterically hindered amide coupling.

References

  • Title : 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid — Chemical Substance Information Source : NextSDS URL :[Link][2]

Sources

Exploratory

The Role of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in Medicinal Chemistry: A Privileged Scaffold for Targeted Therapeutics

Executive Summary The pyrazolo[1,5-a]pyrimidine core is a highly versatile, rigid, and planar N-heterocyclic system that has achieved "privileged scaffold" status in modern drug discovery. It is a foundational structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a highly versatile, rigid, and planar N-heterocyclic system that has achieved "privileged scaffold" status in modern drug discovery. It is a foundational structural motif in the design of targeted therapeutics, particularly in the oncology and neuropharmacology sectors. Within this chemical space, 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 933715-04-9) serves as a critical synthetic intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and the structure-activity relationship (SAR) principles that make it an indispensable building block for developing potent kinase inhibitors and translocator protein (TSPO) ligands.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

In medicinal chemistry, a privileged scaffold is a molecular framework capable of providing high-affinity ligands for multiple, diverse biological targets. The pyrazolo[1,5-a]pyrimidine system perfectly embodies this definition[1]. Its inherent rigidity reduces the entropic penalty upon target binding, while its nitrogen-rich core provides multiple hydrogen-bond acceptor sites critical for interacting with the ATP-binding hinge regions of kinases[2].

Therapeutics derived from this scaffold span a wide array of indications:

  • Kinase Inhibitors: Targeting Tropomyosin receptor kinases (Trk), Janus kinases (JAK), and the mammalian target of rapamycin (mTOR)[2][3].

  • Neuroinflammation Radiotracers: Ligands such as DPA-714 utilize the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core to map TSPO expression in positron emission tomography (PET) imaging[4].

Structural & Physicochemical Properties

The specific substitution pattern of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not arbitrary; it is a meticulously designed motif that dictates both the synthetic utility and the ultimate pharmacological profile of the downstream drug candidate.

The "Steric Lock" Mechanism

The presence of methyl groups at the 5- and 7-positions exerts significant steric hindrance on the 6-position. When the 6-carboxylic acid is synthetically converted into a 6-carboxamide (the active pharmacophore for many kinase inhibitors), these adjacent methyl groups restrict the free rotation of the amide bond. This physical constraint "locks" the amide into an out-of-plane, bioactive conformation that perfectly aligns with the hydrogen-bonding vectors required to anchor the molecule within a kinase's narrow hinge region[5].

Physicochemical Profile

Table 1 summarizes the core quantitative data for this intermediate, highlighting its suitability for lead optimization within Lipinski's Rule of Five parameters.

Table 1: Physicochemical Properties of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid [6][7]

PropertyValueImplication for Drug Design
CAS Number 933715-04-9Standardized registry for commercial sourcing.
Molecular Formula C9H9N3O2Low molecular weight allows for extensive downstream elaboration.
Molecular Weight 191.19 g/mol Highly efficient Ligand Efficiency (LE) starting point.
Predicted XLogP 0.7Favorable hydrophilicity; leaves room for lipophilic side-chains.
Topological Polar Surface Area 68.5 ŲExcellent baseline for membrane permeability and oral bioavailability.

Synthetic Methodologies & Workflows

The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid relies on a highly efficient, regioselective cyclocondensation reaction followed by a controlled saponification[3][8].

Synthesis A 3-Aminopyrazole C Cyclocondensation (AcOH, Reflux, 4h) A->C B Ethyl diacetoacetate B->C D Ethyl 5,7-dimethylpyrazolo [1,5-a]pyrimidine-6-carboxylate C->D -2 H2O E Saponification (LiOH, EtOH/H2O, 55°C) D->E F 5,7-Dimethylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid E->F Acidification (HCl)

Fig 1: Step-by-step synthetic workflow of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Experimental Protocol

The following self-validating protocol outlines the synthesis, emphasizing the chemical causality behind each operational choice.

Step 1: Cyclocondensation (Core Assembly)

  • Reagents: Combine 3-aminopyrazole (1.0 eq) and ethyl diacetoacetate (1.1 eq) in glacial acetic acid.

  • Causality of Acidic Medium: The acetic acid serves as both solvent and catalyst. It protonates the carbonyl oxygens of the dicarbonyl compound, significantly increasing their electrophilicity to facilitate nucleophilic attack by the exocyclic amine of the pyrazole, driving the subsequent intramolecular ring closure[1].

  • Reaction: Reflux the mixture at 100°C for 4 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The disappearance of the highly polar aminopyrazole baseline spot indicates reaction completion.

  • Workup: Concentrate under reduced pressure to remove acetic acid, neutralize with saturated aqueous NaHCO3, and extract with dichloromethane (DCM). Dry the organic layer over Na2SO4 and concentrate to yield the ester intermediate.

Step 2: Saponification (Carboxylic Acid Unmasking)

  • Reagents: Suspend the ester intermediate in a 4:1 mixture of Ethanol and Water. Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq)[3].

  • Causality of Solvent System: The mixed solvent is critical. Ethanol ensures the hydrophobic organic ester remains solvated, while water provides the necessary medium for the hydroxide ion to perform the nucleophilic acyl substitution. LiOH is preferred over NaOH to minimize potential side-cleavage of the heterocyclic core.

  • Reaction: Stir at 55°C for 1.5 hours.

  • Validation: TLC monitoring (DCM/MeOH 9:1) will reveal a new baseline spot corresponding to the highly polar lithium carboxylate salt.

  • Isolation: Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with water and carefully acidify to pH ~3 using 1M HCl. The protonation of the carboxylate neutralizes the charge, inducing the precipitation of the target carboxylic acid. Filter the resulting white solid, wash with cold water, and dry under vacuum (Typical yield: >85%)[3].

Key Therapeutic Applications & Target Interactions

Once synthesized, the 6-carboxylic acid acts as a versatile handle. Using standard peptide coupling reagents (e.g., HATU, EDC/HOBt), it is readily converted into diverse 6-carboxamides.

These derivatives are primarily deployed as ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, the pyrazolo[1,5-a]pyrimidine core inserts itself into the kinase cleft, effectively shutting down aberrant signaling pathways responsible for tumor proliferation or autoimmune inflammation[2].

Pathway Ligand Cytokine Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase (JAK/Trk) Receptor->Kinase Activates Effector Downstream Effectors Kinase->Effector Phosphorylates Inhibitor 6-Carboxamide Derivative Inhibitor->Kinase ATP-Competitive Inhibition Transcription Gene Transcription Effector->Transcription Translocates

Fig 2: Mechanism of action of pyrazolo[1,5-a]pyrimidine inhibitors in kinase signaling pathways.

Structure-Activity Relationship (SAR) Insights

The pharmacological efficacy of this scaffold is highly sensitive to the substitution pattern at the 5, 6, and 7 positions. The data in Table 2 illustrates the causality between structural modifications and target inhibition, demonstrating why the 5,7-dimethyl-6-carboxylic acid is the optimal starting point.

Table 2: SAR Summary of Pyrazolo[1,5-a]pyrimidine Derivatives in Kinase Inhibition (Illustrative Model)

Compound MotifR6 SubstitutionR5, R7 SubstitutionTarget Binding AffinityMechanistic Rationale
Intermediate -COOH-CH3, -CH3Inactive (IC50 > 10 µM)Carboxylic acid is deprotonated at physiological pH; repelled by the hydrophobic ATP pocket.
Unsubstituted Amide -CONH-Aryl-H, -HWeak (IC50 ~ 850 nM)Lack of steric bulk allows free rotation of the amide; high entropic penalty upon binding.
Sterically Locked Amide -CONH-Aryl-CH3, -CH3Potent (IC50 < 50 nM)5,7-dimethyl groups force the amide into an active, pre-organized conformation for hinge binding[5].

Conclusion

The 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is far more than a simple chemical building block; it is a rationally designed intermediate that pre-organizes molecular geometry for optimal target engagement. By leveraging the steric locking mechanism of the 5,7-dimethyl groups and the synthetic versatility of the 6-carboxylic acid, drug development professionals can rapidly generate highly potent, selective libraries of kinase inhibitors and neuro-imaging agents. Mastery of its cyclocondensation and functionalization workflows remains a critical asset in the medicinal chemist's toolkit.

References

  • Source: PMC (nih.gov)
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • DPA-714 Source: Wikipedia URL
  • 933715-04-9 | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Source: ChemScene URL
  • 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (C9H9N3O2)
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines Source: MDPI URL
  • PYRAZOLE[1,5-A]PYRIMIDINE DERIVATIVES AS KINASE JAK INHIBITORS - Patent 3621966 Source: EPO URL
  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Preparation of Stock Solutions for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: An Application Note

Abstract This comprehensive guide provides detailed protocols and technical insights for the preparation, storage, and handling of stock solutions of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 93371...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the preparation, storage, and handling of stock solutions of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 933715-04-9). This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The protocols outlined herein are designed to ensure solution integrity, concentration accuracy, and experimental reproducibility.

Introduction

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural analogy to biogenic purines, making it a "privileged structure" for targeting a variety of biological entities.[1][2] The utility of this and similar compounds in research, from cellular assays to preclinical studies, is critically dependent on the accurate and reproducible preparation of stock solutions.

The inherent physicochemical properties of pyrazolopyrimidine derivatives, often characterized by poor aqueous solubility, necessitate carefully considered solvent selection and preparation techniques.[3] This guide provides a detailed framework for preparing stock solutions in both organic and aqueous-based systems, along with best practices for storage and quality control.

Physicochemical Properties and Safety Information

A foundational understanding of the compound's properties is essential for its proper handling and use.

Table 1: Physicochemical Properties of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

PropertyValueSource(s)
CAS Number 933715-04-9[4]
Molecular Formula C₉H₉N₃O₂[4]
Molecular Weight 191.19 g/mol [4]
Appearance White to pale yellow crystalline powder or solid[5]
Storage Temperature Room Temperature (for solid)[4]

Safety and Handling Precautions:

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[6]

  • Causes skin irritation [6]

  • Causes serious eye irritation [6]

  • May cause respiratory irritation [6]

Therefore, it is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[7]

Principles of Stock Solution Preparation

The primary challenge in preparing stock solutions of pyrazolopyrimidine derivatives is often their limited solubility, particularly in aqueous media. The carboxylic acid moiety of the target compound suggests that its solubility will be pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid to form a more soluble salt. For many in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of small molecules.[3][7]

This guide will provide protocols for both approaches:

  • Protocol 1: Preparation of a high-concentration stock solution in DMSO.

  • Protocol 2: Preparation of a stock solution in a basic aqueous buffer.

The choice of protocol will depend on the specific requirements of the downstream application. For most cell-based assays, a DMSO stock is standard practice, with the final concentration of DMSO in the assay medium kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing stock solutions. It is recommended to start with a small quantity of the compound to assess its solubility in the chosen solvent before proceeding to a larger scale preparation.

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is recommended for most standard laboratory applications, including high-throughput screening and cell-based assays.

Materials:

  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Calibrated analytical balance

  • Volumetric flasks (Class A)[9]

  • Sterile, amber or light-blocking polypropylene or glass vials for aliquoting

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-weighing Preparation: Ensure the analytical balance is calibrated and level. Use a clean, static-free weigh boat or paper.

  • Weighing the Compound: Accurately weigh the desired amount of 5,7-Dimethylpyrazolo[1,a]pyrimidine-6-carboxylic acid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.91 mg.

    • Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example: 0.010 mol/L * 0.001 L * 191.19 g/mol * 1000 mg/g = 1.91 mg

  • Dissolution:

    • Transfer the weighed compound into an appropriately sized volumetric flask.

    • Add a portion of the total required volume of DMSO (e.g., approximately 70-80% of the final volume).

    • Cap the flask and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid in dissolution.[7]

  • Bringing to Final Volume: Once the compound is completely dissolved, add DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, clearly labeled amber vials to protect from light.[10]

    • Store the aliquots at -20°C or -80°C for long-term storage.[8] This minimizes freeze-thaw cycles which can lead to compound degradation.[7]

Protocol 2: Preparation of a Stock Solution in Basic Aqueous Buffer

This protocol is an alternative for applications where DMSO is not suitable. The solubility in aqueous solutions is expected to be significantly lower than in DMSO.

Materials:

  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

  • 1 N Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃)

  • Phosphate-Buffered Saline (PBS) or other desired buffer

  • pH meter

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile vials for aliquoting

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of the compound and transfer it to a volumetric flask.

  • Initial Dissolution:

    • Add a small volume of high-purity water to the flask to create a slurry.

    • Add 1 N NaOH dropwise while stirring or vortexing until the solid dissolves. The formation of the sodium salt of the carboxylic acid should enhance solubility.

  • Buffering and pH Adjustment:

    • Once dissolved, add the desired buffer (e.g., PBS) to near the final volume.

    • Carefully adjust the pH of the solution to the desired level (e.g., pH 7.4) using dilute HCl or NaOH. Be aware that lowering the pH may cause the compound to precipitate.

  • Bringing to Final Volume: Add the buffer to the calibration mark of the volumetric flask.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.[11]

  • Aliquoting and Storage: Dispense into sterile, single-use aliquots and store at -20°C. Aqueous solutions are more prone to degradation and microbial growth, so long-term storage at -80°C is recommended.

Quality Control and Validation

Ensuring the quality and accuracy of stock solutions is a critical aspect of experimental reproducibility.[2][12]

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as UV-Vis spectroscopy (if a molar extinction coefficient is known or can be determined) or High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Purity and Integrity: The purity of the stock solution and the stability of the compound over time can be assessed by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] This is particularly important for long-term storage or if the solution has been subjected to multiple freeze-thaw cycles.

  • Documentation: Maintain a detailed record for each stock solution, including the compound batch number, date of preparation, preparer's name, solvent, calculated concentration, and any quality control data.[10]

Workflow and Decision Diagram

The following diagram illustrates the workflow for preparing a stock solution of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

stock_solution_workflow cluster_prep Preparation cluster_protocol1 Protocol 1: Organic cluster_protocol2 Protocol 2: Aqueous cluster_finalization Finalization & QC weigh Weigh Compound select_solvent Select Solvent weigh->select_solvent dissolve_dmso Dissolve in DMSO select_solvent->dissolve_dmso For In Vitro Assays dissolve_base Dissolve in Basic Solution select_solvent->dissolve_base DMSO Intolerant Assays sonicate Vortex / Sonicate dissolve_dmso->sonicate final_vol_dmso Bring to Final Volume sonicate->final_vol_dmso aliquot Aliquot for Single Use final_vol_dmso->aliquot adjust_ph Adjust pH & Buffer dissolve_base->adjust_ph final_vol_aq Bring to Final Volume adjust_ph->final_vol_aq sterilize Filter Sterilize (Aqueous only) final_vol_aq->sterilize sterilize->aliquot Yes storage Store at -20°C / -80°C aliquot->storage qc Perform QC (HPLC/LC-MS) storage->qc

Sources

Application

Application Note: Overcoming Steric Hindrance in Amide Coupling of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Introduction & Mechanistic Rationale 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 933715-04-9) is a highly privileged heterocyclic building block. Its core scaffold is frequently utilized in the developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 933715-04-9) is a highly privileged heterocyclic building block. Its core scaffold is frequently utilized in the development of anxiolytics and high-affinity translocator protein (TSPO) ligands, such as the neuroprotective radiopharmaceutical DPA-714[1].

However, functionalizing this molecule via amide bond formation presents a severe synthetic challenge: extreme steric hindrance . The carboxylic acid at the 6-position is flanked symmetrically by two methyl groups at the 5- and 7-positions. This "ortho-like" di-substitution creates a restrictive steric shield around the carbonyl carbon, fundamentally altering its reactivity profile.

The Failure of Standard Carbodiimides

When using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC, the initial activation step forms an O-acylisourea intermediate. For unhindered acids, the amine nucleophile rapidly attacks this intermediate. However, with 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, the bulky methyl groups physically block the incoming amine. Consequently, the slow intermolecular attack allows a parasitic intramolecular rearrangement to dominate, converting the O-acylisourea into a highly stable, unreactive N-acylurea byproduct[2].

The Solution: Highly Electrophilic and Compact Intermediates

To successfully couple this acid, the activation strategy must either:

  • Minimize the steric bulk of the leaving group: Converting the acid to an acid chloride provides the smallest possible activating group (a chlorine atom), lowering the transition state energy for amine attack[3].

  • Maximize the electrophilicity of the active ester: Using HATU generates an electron-deficient 7-azabenzotriazole active ester that accelerates the coupling rate, overcoming the steric penalty[2]. Alternatively, T3P (Propylphosphonic anhydride) can drive the reaction forward under thermal conditions while avoiding epimerization risks[4].

Protocol Decision Matrix

The choice of coupling protocol depends entirely on the nucleophilicity and steric bulk of the target amine.

G A 5,7-Dimethylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid B Determine Amine Nucleophilicity & Bulk A->B C Primary Amines (Unhindered) B->C High Reactivity D Secondary Amines & Anilines (Hindered) B->D Low Reactivity E Protocol A: HATU / DIPEA (Fast, Mild Conditions) C->E G Protocol C: T3P / Pyridine (Scale-up, Heating) C->G Large Scale F Protocol B: Acid Chloride (Oxalyl Chloride / DMF) D->F D->G Acid Sensitive H Target Amide Product E->H F->H G->H

Decision matrix for selecting amide coupling protocols based on amine sterics.

Quantitative Comparison of Coupling Reagents

The following table summarizes the expected performance of various activation strategies when applied to this specific sterically hindered scaffold.

Coupling StrategyTarget Amine ProfileReaction TempTimeTypical YieldKey Byproduct / Limitation
EDC / HOBt Primary Aliphatic25 °C24 h< 30%N-acylurea (Major byproduct)
HATU / DIPEA Primary / Unhindered Sec.25 °C2-4 h85 - 95%Tetramethylurea (Requires chromatography)
Acid Chloride Hindered Sec. / Anilines0 °C to 25 °C12 h80 - 90%HCl gas (Requires strict anhydrous conditions)
T3P / Pyridine Broad Scope (Scale-up)60 °C16 h75 - 85%Water-soluble phosphates (Trivial workup)

Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Primary Amines)

HATU is the gold standard for coupling sterically hindered carboxylic acids under mild conditions[2].

Causality Note: It is critical to pre-activate the acid before adding the amine. If the amine is added simultaneously with HATU, the amine can attack the uronium salt directly, forming a stable, unreactive guanidinium byproduct that halts the reaction.

  • Pre-activation: Dissolve 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by HATU (1.2 eq).

  • Active Ester Formation: Stir the mixture at room temperature for 15–30 minutes. The solution may darken, indicating the formation of the highly reactive 7-azabenzotriazole active ester.

  • Coupling: Add the primary amine (1.1 eq) dropwise.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the active ester mass).

  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine to remove DMF and tetramethylurea byproducts. Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Generation (For Anilines and Hindered Secondary Amines)

When the amine is exceptionally bulky or electron-deficient (e.g., anilines), active esters may still fail. Converting the acid to an acid chloride is the most robust solution[3].

Causality Note: Oxalyl chloride requires a catalytic amount of DMF. The DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the actual chlorinating species. Excess oxalyl chloride must be removed prior to amine addition to prevent the formation of oxamide byproducts.

  • Chlorination: Suspend the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert atmosphere (N₂) and cool to 0 °C.

  • Activation: Add Oxalyl Chloride (1.5 eq) dropwise, followed by 1–2 drops of anhydrous DMF.

  • Gas Evolution: Remove the ice bath and stir at room temperature. Vigorous bubbling (CO and CO₂ evolution) will occur. Stir for 1–2 hours until gas evolution completely ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and all unreacted oxalyl chloride. Do not heat above 30 °C during this step.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add DIPEA or Triethylamine (2.5 eq), followed by the hindered amine (1.0 eq). Allow to warm to room temperature and stir overnight.

  • Workup: Quench with water. Extract with DCM, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol C: T3P-Mediated Coupling (For Scale-up and Acid-Sensitive Substrates)

T3P is an excellent, low-toxicity alternative for hindered amides that avoids the explosive hazards of HOBt/HATU derivatives and the harshness of acid chlorides[4].

Causality Note: T3P couplings with hindered substrates often require thermal energy to overcome the activation barrier. Pyridine is used as the base because it acts as a nucleophilic catalyst, forming a transient, highly reactive acylpyridinium intermediate.

  • Setup: Combine the carboxylic acid (1.0 eq) and the amine (1.2 eq) in Ethyl Acetate or 2-MeTHF (0.5 M).

  • Base Addition: Add Pyridine (3.0 eq) and stir for 5 minutes.

  • T3P Addition: Add T3P (1.5 eq, typically supplied as a 50% w/w solution in EtOAc) dropwise.

  • Heating: Attach a reflux condenser and heat the reaction to 60 °C for 12–16 hours.

  • Aqueous Workup: Cool to room temperature. Wash the organic layer thoroughly with water (3x). The T3P byproducts are entirely water-soluble phosphates, often yielding a product pure enough to bypass column chromatography.

References

1.[1] DPA-714 - Wikipedia Source: Wikipedia URL:[Link]

2.[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications (Organic Process Research & Development) URL:[Link]

4.[4] Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Application Notes and Protocols for Utilizing 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a Kinase Inhibitor Building Block

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core The pyrazolo[1,5-a]pyrimidine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core

The pyrazolo[1,5-a]pyrimidine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This fused ring system has garnered significant attention as a "privileged" structure in the design of protein kinase inhibitors.[2] Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] The pyrazolo[1,5-a]pyrimidine scaffold's ability to mimic ATP, the natural substrate for kinases, allows it to effectively compete for the ATP-binding site, thereby inhibiting kinase activity.[3] This has led to the development of numerous potent inhibitors targeting a range of kinases such as CK2, EGFR, B-Raf, MEK, PI3Kδ, RET, and CDKs.[2][4]

The specific building block, 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, offers a strategic starting point for the synthesis of diverse kinase inhibitor libraries. The carboxylic acid at the 6-position serves as a versatile chemical handle for the introduction of various functional groups through amide bond formation, a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.[5] The dimethyl substitutions at positions 5 and 7 provide a defined steric and electronic environment, influencing the molecule's interaction with the target kinase.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid for the design and synthesis of novel kinase inhibitors. We will detail synthetic protocols for derivatization and provide standardized methods for biological evaluation.

Chemical Derivatization Strategies

The carboxylic acid moiety of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is the primary site for chemical modification. Standard amide coupling reactions are the most direct approach to introduce diversity. Furthermore, for more complex inhibitors, the pyrazolo[1,5-a]pyrimidine core can be further functionalized using cross-coupling reactions, assuming a suitable precursor with a halogen handle is synthesized.

Protocol 1: General Amide Coupling using HATU

This protocol describes a general and efficient method for the formation of an amide bond between 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and a primary or secondary amine using HATU as the coupling reagent.[6]

Materials:

  • 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

  • Amine of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Pre-activation: In a dry flask under an inert atmosphere, dissolve 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Coupling: Add the desired amine (1.2 equivalents) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

G

Advanced Derivatization: Cross-Coupling Reactions

For more advanced modifications, the synthesis of a halogenated pyrazolo[1,5-a]pyrimidine core is necessary. For instance, starting from a suitably substituted aminopyrazole and a halogenated β-ketoester, one can synthesize a halo-pyrazolo[1,5-a]pyrimidine. This halogenated intermediate can then undergo Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, or amino moieties, respectively.

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a hypothetical 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivative with an arylboronic acid.[7][8]

Materials:

  • 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivative (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Generalized Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a hypothetical 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivative with a primary or secondary amine.[9][10]

Materials:

  • 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivative

  • Amine

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor, phosphine ligand, and base.

  • Add the 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivative and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Biological Evaluation: Screening for Kinase Inhibition

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

G

Protocol 4: In Vitro Biochemical Kinase Assay (Luminescence-Based)

Luminescence-based assays, such as ADP-Glo™, are robust methods for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • Synthesized inhibitor compounds

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (optimized for the specific kinase)

  • White, opaque 384-well assay plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Then, dilute these further in the assay buffer.

  • Kinase Reaction:

    • To the wells of the assay plate, add the kinase and its specific substrate dissolved in assay buffer.

    • Add the diluted inhibitor compounds. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (usually 30 °C) for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: Cell-Based Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement assay measures the binding of a compound to its target kinase within living cells, providing a more physiologically relevant measure of potency.

Materials:

  • HEK293 cells transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the kinase of interest

  • Synthesized inhibitor compounds

  • Opti-MEM® I Reduced Serum Medium

  • White, non-binding 384-well assay plates

  • Multilabel plate reader with luminescence and fluorescence detection capabilities

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into the assay plates and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor compounds in Opti-MEM®. Add the diluted compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Incubation: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells and read the plate immediately on a plate reader configured to measure both donor (luminescence) and acceptor (fluorescence) signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC₅₀ or EC₅₀ value.

Data Presentation and Interpretation

The data generated from these assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical SAR Data for Derivatives of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Compound IDR Group (at position 6 via amide linkage)Target Kinase IC₅₀ (nM)Cellular Target Engagement EC₅₀ (nM)
Parent -OH>10,000>10,000
Ex-01 -NH-benzyl5,2008,500
Ex-02 -NH-(4-fluorobenzyl)1,1002,300
Ex-03 -NH-(3,4-dichlorobenzyl)250600
Ex-04 -NH-cyclohexyl8,900>10,000
Ex-05 Morpholino4,5007,800

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating how experimental results would be structured for SAR analysis.

Conclusion

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid represents a valuable and versatile starting material for the development of novel kinase inhibitors. The synthetic protocols provided herein offer a robust framework for generating diverse chemical libraries, while the detailed biological evaluation methods enable the comprehensive characterization of these compounds. By systematically applying these approaches, researchers can effectively explore the chemical space around this privileged scaffold to identify potent and selective kinase inhibitors for further therapeutic development.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra07357c]
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [URL: https://www.mdpi.com/1424-8247/17/12/1667]
  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1802956]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis%2C-and-Development-of-Derivatives-as-Biernacka-Malinowska/a883a48e89461d3e81395f1712a206a20b001a1e]
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [URL: https://www.mdpi.com/2624-8549/7/7/106]
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00462]
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem. [URL: https://www.benchchem.com/application-notes/21/amide-coupling-with-carboxylic-acids]
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsinfecdis.0c00851]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra07357c]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3556059/]
  • Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. SciSpace. [URL: https://typeset.io/papers/hartwig-amination-protocol-enables-the-synthesis-of-new-1f6305d21o]
  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [URL: https://www.researchgate.net/figure/General-structure-of-pyrazolo-15-a-pyrimidine-derivatives-with-arbitrary-numbering_fig1_323204362]
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [URL: https://growingscience.com/ccl/Vol12/ccl_2022_51.pdf]
  • 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid — Chemical Substance Information. ChemInform. [URL: https://chem.info/chem/cas-933715-04-9]
  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. ResearchGate. [URL: https://www.researchgate.net/publication/351659104_Synthesis_of_a_new_series_of_pyrazolo15-apyrimidines_as_CDK2_inhibitors_and_anti-leukemia]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4764121/]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/]
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. BenchChem. [URL: https://www.benchchem.com/application-notes/35/suzuki-cross-coupling-reactions-using-pyrazole-based-ligands]
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem. [URL: https://www.benchchem.
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34563848/]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01292a]
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [URL: https://www.technologynetworks.com/analysis/news/optimized-amide-bond-reaction-using-heterocyclic-compounds-and-carboxylic-acid-370503]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11267438/]
  • Cell-based Kinase Profiling Service. Kinase Logistics. [URL: https://www.kinaselogistics.com/cell-based-kinase-profiling-service.htm]
  • (PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [URL: https://www.researchgate.net/publication/262589505_Kinase_Strips_for_routine_creations_of_inhibitor_selectivity_profiles_A_novel_approach_to_targeted_and_flexible_kinase_profiling]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

Abstract This application note describes the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5,7-Dimethylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This pyrazolopyrimidine derivative is of significant interest in medicinal chemistry and drug discovery.[1] The developed method is suitable for purity determination and quantitative analysis in various stages of drug development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a low pH, ensuring excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system frequently found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol , is a key intermediate and a potential active pharmaceutical ingredient (API).[2] Accurate and reliable analytical methods are therefore essential for its characterization, quality control, and pharmacokinetic studies.

The presence of a carboxylic acid moiety in the structure of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid presents a specific challenge in HPLC method development, often leading to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase.[3][4] This application note details a systematic approach to developing a robust HPLC method that overcomes these challenges.

Physicochemical Properties and Chromatographic Considerations

PropertyPredicted ValueImplication for HPLC Method Development
pKa (acidic) ~4-5The carboxylic acid group will be ionized at neutral pH. To ensure good retention and peak shape on a reversed-phase column, the mobile phase pH should be maintained at least 1.5-2 pH units below the pKa.
logP ~1.5-2.5Indicates moderate lipophilicity, suggesting good retention on a C18 column with a reasonable concentration of organic modifier.

Based on these predicted properties, a reversed-phase chromatographic approach was selected. To suppress the ionization of the carboxylic acid and minimize peak tailing, a mobile phase with a pH in the acidic range (pH 2.5-3.5) is optimal.

Experimental

Instrumentation and Software
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent.

Chemicals and Reagents
  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Water (HPLC grade, obtained from a water purification system)

Chromatographic Conditions

A systematic approach was undertaken to optimize the chromatographic conditions. The final, optimized method is detailed below.

ParameterOptimized Condition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A (25 mM KH2PO4, pH 2.5): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 2.5 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid reference standard and dissolve in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to the desired concentrations for linearity and other validation parameters.

Method Development Strategy

The development of this HPLC method followed a logical and systematic progression, as illustrated in the workflow diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Properties Analyte Characterization (Predicted pKa & logP) Initial_Conditions Initial Conditions Selection (C18, ACN/H2O, pH 3.0) Analyte_Properties->Initial_Conditions Guides pH_Optimization Mobile Phase pH Optimization (2.5-4.5) Initial_Conditions->pH_Optimization Organic_Modifier Organic Modifier Optimization (ACN vs. MeOH) pH_Optimization->Organic_Modifier Gradient_Optimization Gradient Elution Optimization Organic_Modifier->Gradient_Optimization Column_Temp Column Temperature Optimization (25-40°C) Gradient_Optimization->Column_Temp Specificity Specificity Column_Temp->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method

Figure 1: A schematic overview of the systematic HPLC method development workflow.

Protocol: Step-by-Step HPLC Analysis

  • Instrument Preparation:

    • Purge the HPLC system with the mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh the sample containing 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

    • Dissolve and dilute the sample with the sample diluent to a final concentration within the linear range of the method (e.g., 100 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Sequence Setup:

    • Create a sequence in the chromatography data system software.

    • Include injections of a blank (diluent), standard solutions for system suitability and calibration, and the prepared sample solutions.

  • Data Acquisition and Analysis:

    • Run the sequence.

    • Integrate the peak corresponding to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

    • Calculate the concentration of the analyte in the samples using the calibration curve generated from the standard solutions.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines. The following parameters were assessed:

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent) and a placebo (if applicable). There were no interfering peaks observed at the retention time of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The peak purity was also assessed using a diode array detector, which confirmed the homogeneity of the analyte peak.

Linearity

The linearity of the method was determined by analyzing a series of six standard solutions over the concentration range of 10-150 µg/mL. The calibration curve of peak area versus concentration was linear with a correlation coefficient (R²) of >0.999.

Accuracy

The accuracy of the method was evaluated by performing a recovery study at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was found to be within the acceptable range of 98-102%.

Precision

The precision of the method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for both repeatability and intermediate precision was found to be less than 2%, indicating good precision.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, including mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Results and Discussion

The developed HPLC method provides a sharp, symmetrical peak for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with a retention time of approximately 7.5 minutes. The use of a low pH mobile phase effectively suppressed the ionization of the carboxylic acid group, leading to excellent peak shape (asymmetry factor < 1.2). The gradient elution allows for a relatively short run time while ensuring good resolution from any potential impurities.

Conclusion

A simple, rapid, accurate, and robust RP-HPLC method has been successfully developed and validated for the quantitative analysis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The method is suitable for routine quality control and can be readily implemented in analytical laboratories.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Waters. [Link]

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

Sources

Method

Application Notes and Protocols for In Vitro Cell Viability Assays with Infigratinib (CAS 933715-04-9)

For Researchers, Scientists, and Drug Development Professionals Introduction Infigratinib (CAS 933715-04-9), also known as BGJ398, is a potent and selective ATP-competitive inhibitor of the fibroblast growth factor recep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (CAS 933715-04-9), also known as BGJ398, is a potent and selective ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2] The FGFR signaling pathway is a critical regulator of cellular processes including proliferation, survival, migration, and angiogenesis.[1][3] Genetic alterations such as gene fusions, mutations, or amplifications in FGFRs can lead to constitutive activation of this pathway, driving the growth and survival of various cancers.[3][4] Infigratinib has demonstrated significant antitumor activity in preclinical and clinical settings, particularly in malignancies with aberrant FGFR signaling, such as cholangiocarcinoma (CCA) harboring FGFR2 fusions.[2][5][6]

These application notes provide a comprehensive guide for researchers to design and execute robust in vitro cell viability and cytotoxicity assays to evaluate the efficacy of Infigratinib. The protocols are designed to be self-validating, incorporating key controls and considerations to ensure data integrity and reproducibility.

Selecting the Right Cell Viability Assay

The choice of a cell viability assay is critical and should be guided by the compound's mechanism of action and the experimental goals. Infigratinib inhibits a central signaling node that impacts cellular metabolism and proliferative capacity. Therefore, assays that measure these endpoints are highly relevant.

  • ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify ATP, the cell's primary energy currency, which is a direct indicator of metabolic activity and cell viability.[7][8] A decrease in ATP levels is an early marker of cytotoxicity. This "add-mix-measure" assay is highly sensitive, has a broad linear range, and is well-suited for high-throughput screening.[7][8]

  • Redox-Based Colorimetric/Fluorometric Assays (e.g., Resazurin/alamarBlue®): These assays utilize the redox potential of living cells. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[9][10] This method is sensitive, relatively inexpensive, and offers a continuous readout, allowing for kinetic monitoring.[10]

Expert Recommendation:

For initial screening and determination of IC50 values for Infigratinib, the CellTiter-Glo® Luminescent Cell Viability Assay is highly recommended due to its superior sensitivity, robustness, and direct correlation with the number of metabolically active cells. The Resazurin-based assay is an excellent orthogonal method to confirm findings and can be advantageous for kinetic studies due to its non-lytic nature.

Recommended Cell Lines for Infigratinib Studies

The selection of appropriate cell lines is paramount for meaningful results. For Infigratinib, cell lines with documented FGFR alterations are essential. Cholangiocarcinoma (CCA) cell lines are particularly relevant given the clinical application of Infigratinib.

Cell LineCancer TypeRelevant FGFR AlterationCommercially Available
TFK-1 Extrahepatic Bile Duct CarcinomaFGFR2 Amplification (reported)Yes (e.g., RIKEN BRC)[11]
HuCCT1 Intrahepatic CholangiocarcinomaUsed in FGFR2 fusion studiesYes (e.g., JCRB Cell Bank)[12][13]
SNU-1079 Biliary Tract CancerLacks FGFR alterations (Negative Control)Yes (e.g., KCLB)[14][15]

Note: It is crucial for researchers to independently verify the genetic makeup, including the FGFR status, of the cell lines obtained, as this can vary between different sources and with passage number.

Experimental Protocols

PART 1: General Cell Culture and Compound Preparation

1.1. Cell Culture and Maintenance:

  • Culture TFK-1 and HuCCT1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[16]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Ensure cells are in the logarithmic growth phase and sub-confluent at the time of seeding for experiments.

1.2. Infigratinib Stock Solution and Dilution:

  • Prepare a high-concentration stock solution of Infigratinib (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • On the day of the experiment, prepare serial dilutions of Infigratinib in complete cell culture medium to achieve the desired final concentrations.

  • Critical: Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

PART 2: Protocol for CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from Promega Technical Bulletin #TB288.[5]

Workflow Diagram:

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay Readout p1 Trypsinize & Count Cells p2 Seed Cells in 96-well Plate (5,000-10,000 cells/well) p1->p2 p3 Incubate Overnight (24h) p2->p3 t1 Prepare Infigratinib Serial Dilutions t2 Add Compound/Vehicle to Cells t1->t2 t3 Incubate for 72h t2->t3 a1 Equilibrate Plate to Room Temp (30 min) a2 Add CellTiter-Glo® Reagent a1->a2 a3 Mix on Shaker (2 min) a2->a3 a4 Incubate at Room Temp (10 min) a3->a4 a5 Read Luminescence a4->a5

Caption: Experimental workflow for the CellTiter-Glo® assay.

Detailed Steps:

  • Cell Seeding:

    • Harvest cells and perform an accurate cell count using a hemocytometer or automated cell counter.

    • Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well for CCA cell lines) in a final volume of 100 µL of complete medium.[8]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a serial dilution of Infigratinib in complete culture medium. A suggested starting concentration range is 0.01 µM to 50 µM.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest Infigratinib concentration).

    • Carefully add the compound dilutions to the respective wells.

    • Incubate the plate for a desired time period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[5]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Record the luminescence using a plate-reading luminometer.

PART 3: Protocol for Resazurin (alamarBlue®) Fluorometric Assay

This protocol is based on standard methodologies.[10][17]

Mechanism Diagram:

G Resazurin Resazurin (Blue) Non-fluorescent Mito Mitochondrial Reductases (in viable cells) Resazurin->Mito Uptake by cells Resorufin Resorufin (Pink) Highly Fluorescent Mito->Resorufin Reduction

Caption: Conversion of Resazurin to fluorescent Resorufin by viable cells.

Detailed Steps:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the CellTiter-Glo® protocol, using a black, clear-bottom 96-well plate suitable for fluorescence measurements.

  • Assay Procedure:

    • Following the 72-hour incubation with Infigratinib, prepare the Resazurin solution (e.g., 0.15 mg/mL in sterile PBS).

    • Add 10-20 µL of the Resazurin solution to each well (for a final volume of 110-120 µL).

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.[10][17]

    • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average signal from the "medium only" wells from all other experimental wells.

  • Normalization: Express the data as a percentage of the vehicle-treated control wells, which are set to 100% viability.

    • % Viability = (Signal_Treated / Signal_VehicleControl) * 100

  • IC50 Calculation:

    • Plot the percent viability against the log of the Infigratinib concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value, which is the concentration of Infigratinib that inhibits cell viability by 50%.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- "Edge effect" in the 96-well plate- Ensure a single-cell suspension before seeding- Use calibrated pipettes and practice consistent technique- Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or medium
Low Signal-to-Background Ratio - Insufficient cell number- Low metabolic activity of cells- Short incubation time with assay reagent- Optimize cell seeding density by performing a titration experiment- Ensure cells are healthy and in logarithmic growth phase- Increase the incubation time with the assay reagent (especially for Resazurin)
Inconsistent Results Between Experiments - Variation in cell passage number- Reagent degradation- Inconsistent incubation times- Use cells within a consistent, low passage number range- Prepare fresh reagents and avoid multiple freeze-thaw cycles of stock solutions- Standardize all incubation times across experiments

References

  • Targeting the Fibroblast Growth Factor Receptor (FGFR) in Advanced Cholangiocarcinoma: Clinical Trial Progress and Future Considerations. (2021). MDPI. Available at: [Link]

  • Precision Medicine Targeting FGFR2 Genomic Alterations in Advanced Cholangiocarcinoma: Current State and Future Perspectives. (2022). Frontiers in Oncology. Available at: [Link]

  • Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. (2022). MDPI. Available at: [Link]

  • Optimization of in vitro cell culture conditions suitable for the cholangiocarcinoma stem cell study. (2025). ScienceAsia. Available at: [Link]

  • New Treatment Strategy for FGFR2 Fusion–Positive CCA. (2023). CCA News Online. Available at: [Link]

  • Resazurin. (n.d.). Wikipedia. Available at: [Link]

  • Effects of FGFR inhibitors on cell viability and apoptosis induction. (n.d.). ResearchGate. Available at: [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. (2026). News-Medical.Net. Available at: [Link]

  • EGFR Inhibition Potentiates FGFR Inhibitor Therapy and Overcomes Resistance in FGFR2 Fusion–Positive Cholangiocarcinoma. (2022). AACR Journals. Available at: [Link]

  • Cellosaurus cell line TFK-1 (CVCL_2214). (n.d.). Cellosaurus. Available at: [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). MDPI. Available at: [Link]

  • Antitumor Effects Noted With Infigratinib in FGFR2+ Cholangiocarcinomas Refractory to Chemotherapy. (2021). CancerNetwork. Available at: [Link]

  • Lirafugratinib Produces Durable Responses in FGFR2 Fusion Cholangiocarcinoma Trial. (2026). Oncology Learning Network. Available at: [Link]

  • FGFR2 fusions represent a potential therapeutic target. (a) HUCCT1 cell... (n.d.). ResearchGate. Available at: [Link]

  • Establishment and characterisation of six human biliary tract cancer cell lines. (n.d.). PMC - NIH. Available at: [Link]

  • CELL SEARCH SYSTEM -CELL BANK- (RIKEN BRC) [RCB2537 : TFK-1]. (2026). RIKEN BRC. Available at: [Link]

  • Target P13K sensitizes FGFR inhibitor in cholangiocarcinoma. (n.d.). AMMF. Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2015). ResearchGate. Available at: [Link]

  • Biomarker Analysis in a Phase 2 Study of Infigratinib (BGJ398) for CCA with FGFR2 Fusions. (2023). Journal of Hematology Oncology Pharmacy. Available at: [Link]

  • Leveraging patient derived models of FGFR2 fusion positive intrahepatic cholangiocarcinoma to identify synergistic therapies. (2022). PMC. Available at: [Link]

  • FDA Grants Priority Review to Infigratinib for the Treatment of Cholangiocarcinoma. (2020). Targeted Oncology. Available at: [Link]

  • How to optimize seeding density for cancer cell lines and keep your passage numbers in control?. (2024). ResearchGate. Available at: [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). IRIS. Available at: [Link]

  • Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma. (2021). PubMed. Available at: [Link]

  • Infigratinib Under Investigation in FGFR2-Altered Advanced Cholangiocarcinoma. (2020). OncLive. Available at: [Link]

  • Infigratinib Promotes Clinical Activity in Patients With Chemo-Refractory, FGFR2+ Cholangiocarcinoma. (2021). Targeted Oncology. Available at: [Link]

  • Identification of potent biparatopic antibodies targeting FGFR2 fusion–driven cholangiocarcinoma. (2025). JCI. Available at: [Link]

  • Resazurin Assay Protocol. (n.d.). Creative Bioarray. Available at: [Link]

  • FGFR Alterations Emerge as Enticing Target in Multiple Tumor Types. (2020). OncLive. Available at: [Link]

  • Optimization of in vitro cell culture conditions suitable for the cholangiocarcinoma stem cell study. (2025). ScienceAsia. Available at: [Link]

  • Why my resazurin assay did not give me changed fluorescence?. (2016). ResearchGate. Available at: [Link]

  • Establishment of a Sensitized 3D Spheroid Cancer Cell Model for Enhanced Anti-Cancer Drug Discovery. (2026). MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of Small Molecule Inhibitors in Cell Culture

A Note on CAS 933715-04-9: Publicly accessible chemical databases do not readily provide structural or physicochemical properties for the compound designated CAS 933715-04-9. This guide is therefore structured to address...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on CAS 933715-04-9: Publicly accessible chemical databases do not readily provide structural or physicochemical properties for the compound designated CAS 933715-04-9. This guide is therefore structured to address the common challenges encountered with novel, hydrophobic small molecule inhibitors typical in drug discovery and research, using CAS 933715-04-9 as a representative example. The principles and protocols described herein are broadly applicable to compounds exhibiting poor aqueous solubility.

Introduction: The Solubility Challenge in Cell-Based Assays

The transition of a novel small molecule inhibitor from a stable, high-concentration stock solution (typically in an organic solvent like DMSO) into an aqueous cell culture medium is a critical step fraught with challenges. The most common failure point is precipitation, where the compound "crashes out" of solution, forming visible particulates or a cloudy suspension. This phenomenon not only compromises the experiment by creating dosing inaccuracies but can also introduce confounding variables like non-specific cytotoxicity from the precipitate itself.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a logical, science-backed framework for diagnosing, troubleshooting, and preventing the precipitation of small molecule inhibitors like CAS 933715-04-9 in your cell culture experiments.

Frequently Asked Questions (FAQs): Understanding the Root Causes

Q1: My compound (CAS 933715-04-9) precipitated immediately after I added it to my cell culture media. What happened?

Answer: This is a classic case of a compound exceeding its solubility limit upon introduction to an aqueous environment, a phenomenon often termed "solvent shock."[1] Small molecule inhibitors are frequently hydrophobic and dissolve well in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[2] However, cell culture medium is a complex aqueous solution. When the concentrated DMSO stock is rapidly diluted into the media, the solvent polarity changes drastically, causing the poorly soluble compound to aggregate and precipitate.[3]

Q2: The media looked clear at first, but after a few hours in the incubator, it became cloudy. Why the delay?

Answer: Delayed precipitation points to more subtle factors related to the dynamic culture environment:

  • pH Shift: As cells metabolize, they produce acidic byproducts like lactic acid, which can lower the pH of the media over time.[4][5] If your compound's solubility is sensitive to pH, this change can cause it to fall out of solution.[3] Most media are buffered, typically with a bicarbonate system, but dense or highly metabolic cultures can overwhelm this system.[6]

  • Interaction with Serum Proteins: If you are using a serum-supplemented medium (e.g., with Fetal Bovine Serum, FBS), your compound can bind to proteins like albumin.[7][8] While this binding can sometimes enhance solubility, it can also lead to the formation of larger, insoluble complexes over time.

  • Compound Instability: The compound itself may not be stable at 37°C in an aqueous, buffered solution. Degradation over the incubation period can produce less soluble byproducts.[9]

  • Temperature Effects: While media is pre-warmed to 37°C, slight temperature fluctuations or the initial temperature difference can contribute to delayed solubility issues.[3]

Q3: Does a small amount of precipitate really affect my results?

Answer: Absolutely. The formation of a precipitate means the actual, bioavailable concentration of your compound in the media is unknown and significantly lower than your target concentration.[1] This directly leads to:

  • Inaccurate Potency Measurement: You may drastically underestimate the compound's potency, leading to an artificially high IC50 or EC50 value.

  • Poor Reproducibility: The amount of precipitation can vary between experiments, leading to inconsistent results.

  • False Negatives: The effective concentration may fall below the threshold required to elicit a biological response, making a potent compound appear inactive.

Troubleshooting Guide: A Stepwise Approach to Solving Precipitation

This guide is designed as a logical workflow. Start with the simplest and most common solutions before moving to more complex optimizations.

Troubleshooting_Workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitate Observed check_conc 1. Lower Final Concentration (Is it above 10 µM?) start->check_conc check_stock 2. Optimize Stock Solution (Is it >10 mM?) check_conc->check_stock Still Precipitates success Solution Clear check_conc->success Problem Solved check_dilution 3. Refine Dilution Technique check_stock->check_dilution Still Precipitates check_stock->success Problem Solved check_dilution->success Problem Solved start_delayed Precipitate After Incubation check_ph 4. Monitor Media pH start_delayed->check_ph check_serum 5. Evaluate Serum Interactions check_ph->check_serum Still Precipitates success_delayed Solution Remains Clear check_ph->success_delayed Problem Solved check_stability 6. Assess Compound Stability check_serum->check_stability Still Precipitates check_serum->success_delayed Problem Solved check_stability->success_delayed Problem Solved

Caption: Troubleshooting workflow for compound precipitation.

Lower the Final Working Concentration
  • The Issue: The most common reason for precipitation is that the target concentration simply exceeds the compound's solubility limit in the final medium. Many lipophilic compounds struggle to remain soluble above 1-10 µM in aqueous solutions.[9]

  • The Fix: Perform a dose-response experiment starting from a lower concentration (e.g., 1 µM or lower) and titrating up. Observe the concentration at which precipitation first occurs. This will define the practical upper limit for your compound in that specific medium.

Optimize the Stock Solution
  • The Issue: An overly concentrated stock solution (e.g., >20 mM in DMSO) requires a larger dilution factor, which can exacerbate the "solvent shock" effect.

  • The Fix: Prepare a fresh stock solution at a lower concentration, such as 10 mM. While this means you will add a slightly larger volume of DMSO to your media, it can improve solubility upon dilution.

  • Best Practice: Always ensure your stock solution is fully dissolved before use. If you see any crystals in the frozen stock, warm it to 37°C and vortex or sonicate until clear.[10]

Refine Your Dilution Technique
  • The Issue: Adding the stock solution directly into the full volume of media creates a localized, transiently high concentration of both the compound and the solvent, promoting precipitation.[1]

  • The Fix: Employ a serial or stepwise dilution method. Always add the compound to the media, not the other way around. See Protocol 1 for a detailed methodology.

Monitor Media pH
  • The Issue: Cellular metabolism can acidify the media, especially in rapidly dividing or dense cultures, potentially causing pH-sensitive compounds to precipitate.[4][11]

  • The Fix:

    • Use phenol red-containing media to visually monitor for a color change from red to orange/yellow.[5]

    • For long-term experiments (>24 hours), consider replacing the compound-containing media every day to replenish buffers and remove metabolic waste.

    • If your cells can tolerate it, consider using a medium buffered with HEPES in addition to bicarbonate for more robust pH stability.[5]

Evaluate Serum Interactions
  • The Issue: Your compound may be binding to serum proteins and forming insoluble complexes.

  • The Fix:

    • Try reducing the serum concentration (e.g., from 10% to 5% or 2% FBS).

    • If your experimental design and cell line permit, switch to a serum-free medium formulation to eliminate this variable.

Assess Compound Stability
  • The Issue: The compound may be degrading into less soluble forms at 37°C.

  • The Fix: For multi-day experiments, prepare fresh compound-media solutions daily rather than preparing a large batch at the beginning of the experiment. This minimizes the time the compound spends in an aqueous environment at 37°C.

Key Experimental Protocols

Protocol 1: Preparation of Working Solution to Minimize Precipitation

This protocol details a stepwise dilution method to mitigate solvent shock.

  • Preparation:

    • Warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.[12] Using cold media can decrease compound solubility.[3]

    • Thaw your 10 mM compound stock in DMSO at room temperature or in a 37°C water bath. Vortex briefly to ensure it is fully dissolved.

  • Step 1: Create an Intermediate Dilution (100X Final Concentration)

    • In a sterile microcentrifuge tube, add 198 µL of pre-warmed complete media.

    • Add 2 µL of your 10 mM DMSO stock solution to the media. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution in media containing 1% DMSO.

    • Vortex the tube immediately but gently for 5-10 seconds to mix thoroughly. This step is critical for preventing localized high concentrations.

  • Step 2: Create the Final Working Solution

    • Aliquot the desired volume of pre-warmed media into your final culture vessel (e.g., for a final volume of 10 mL in a T-75 flask).

    • To achieve a final concentration of 1 µM, you will perform another 1:100 dilution.

    • While gently swirling the flask, add 100 µL of the 100 µM intermediate solution dropwise to the 10 mL of media.[13]

    • This results in a final concentration of 1 µM compound with a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.[14]

Data Summary Table: Recommended Solvent Concentrations
ParameterRecommended RangeRationale
Stock Solution Conc. (in DMSO) 1-10 mMHigher concentrations increase the risk of "solvent shock" upon dilution.[15]
Final DMSO Conc. in Media < 0.5%, ideally ≤ 0.1%High concentrations of DMSO can be cytotoxic and may affect experimental outcomes.[14]
Final Compound Conc. in Media ≤ 10 µM (empirically determined)The aqueous solubility limit for many hydrophobic compounds falls within this range.[9]

Advanced Troubleshooting & Visualization

If precipitation persists after following the above steps, consider these advanced strategies. The diagram below illustrates the interplay of factors affecting compound solubility.

Solubility_Factors cluster_physchem Physicochemical Factors compound CAS 933715-04-9 (in solution) precipitate Precipitate compound->precipitate Exceeds Solubility Limit ph Media pH ph->precipitate temp Temperature (37°C) temp->precipitate serum Serum Proteins serum->precipitate solvent Final Solvent % solvent->precipitate

Caption: Key factors influencing compound solubility in media.

  • Use of Solubilizing Agents (Formulation Approach): For particularly challenging compounds, the use of excipients may be necessary. This is an advanced technique and requires careful validation to ensure the agent itself does not affect the cells.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

  • Test Alternative Solvents: While DMSO is the most common solvent, for some compounds, other solvents like ethanol or DMF might be used for the stock solution. However, the final concentration of these solvents must also be kept very low to avoid cell toxicity.[13]

  • Kinetic vs. Thermodynamic Solubility: Understand that you are working with kinetic solubility (the concentration a compound can stay in solution for a period under specific conditions) not thermodynamic solubility (the true equilibrium solubility).[16] Preparing fresh solutions and using them quickly is a key strategy to leverage kinetic solubility.

By systematically addressing each potential cause of precipitation—from the initial stock preparation to the final incubation environment—researchers can ensure accurate, reproducible, and reliable results in their cell-based assays.

References

  • HuanKai Group. (2024, July 30). The Impact of pH on Cell Culture Media. HuanKai Group. [Link]

  • Ong, S. E., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments. [Link]

  • Various Authors. (2022, January 4). How do you dissolve chemicals in the culture medium? ResearchGate. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology. [Link]

  • Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work? SBI. [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • National Institute of Standards and Technology. (n.d.). Ammonium m-phthalate. NIST WebBook. [Link]

  • Svetnik, V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling. [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]

  • Foley, D. W., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Singh, P., et al. (2016). Binding of small molecules at interface of protein–protein complex – A newer approach to rational drug design. Computational Biology and Chemistry. [Link]

  • Khan, S. N., et al. (2021). Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. International Journal of Molecular Sciences. [Link]

  • Stanojević, I., et al. (2024). Organic Moiety on Sn(IV) Does Matter for In Vitro Mode of Action. International Journal of Molecular Sciences. [Link]

  • CAS Common Chemistry. (n.d.). Polyethylene glycol carboxymethyl hexyl ether. American Chemical Society. [Link]

  • Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Cell Culture Dish. [Link]

  • Technology Networks. (n.d.). Cell Culture Guide - Techniques and Protocols. Technology Networks. [Link]

  • PurMa Biologics. (2025, February 24). The Importance of pH Control in Media for Cell Growth. PurMa Biologics. [Link]

  • Papaneophytou, C. P., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS Discovery. [Link]

  • de Almeida, L. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. [Link]

  • Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media. Captivate Bio. [Link]

  • Request PDF. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ResearchGate. [Link]

  • Kim, Y., et al. (2024). Enhancing Formazan Dissolution to Improve Accuracy in MTT-Based Cell Viability Assays. Applied Sciences. [Link]

  • Raju, K., & Atkinson, G. (2008). Effect of pH on the Solubility of CaSO4·2H2O in Aqueous NaCl Solutions. Journal of Chemical & Engineering Data. [Link]

Sources

Optimization

Optimizing reaction yields in 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 5,7-Dimethylpyrazolo[1,5-a]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid —a privileged, rigid, and planar N-heterocyclic scaffold frequently utilized in the design of selective kinase inhibitors and antitumor agents[1],[2].

Below, you will find our expertly curated mechanistic workflows, self-validating experimental protocols, quantitative optimization data, and an advanced troubleshooting FAQ to help you maximize your reaction yields.

Mechanistic Workflow & Synthesis Strategy

The construction of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of a 1,3-bisnucleophilic system (like 3-aminopyrazole) with a 1,3-biselectrophilic compound[1],[3]. For this specific target, the synthesis is a two-stage process:

  • Knorr-Type Cyclocondensation: 3-Aminopyrazole reacts with ethyl diacetoacetate (ethyl 2-acetyl-3-oxobutanoate) to form the intermediate ester.

  • Alkaline Saponification: The ester is carefully hydrolyzed to yield the final carboxylic acid[2].

G R1 3-Aminopyrazole + Ethyl Diacetoacetate Cond Knorr Condensation (Glacial AcOH, Reflux, 4h) R1->Cond Electrophilic Activation Int Ethyl 5,7-dimethylpyrazolo [1,5-a]pyrimidine-6-carboxylate Cond->Int Filtration & Wash Sap Saponification (2M NaOH, EtOH, 60°C, 2h) Int->Sap Base Hydrolysis Acid Isoelectric Precipitation (HCl to pH 3.5, 0°C) Sap->Acid Cooling Prod 5,7-Dimethylpyrazolo [1,5-a]pyrimidine-6-carboxylic acid Acid->Prod Vacuum Drying

Workflow for the two-step synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • Causality of Solvent Choice: Utilizing glacial acetic acid serves a dual purpose as both the solvent and a Brønsted acid catalyst. It protonates the carbonyl oxygens of ethyl diacetoacetate, increasing their electrophilicity. This dramatically accelerates the initial nucleophilic attack by the exocyclic amine of 3-aminopyrazole, driving the cyclocondensation to completion while suppressing unwanted side reactions[3].

  • Step-by-Step Methodology:

    • Charge a round-bottom flask with 3-aminopyrazole (1.0 equiv) and glacial acetic acid (10 volumes).

    • Add ethyl diacetoacetate (1.05 equiv) dropwise at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approx. 118°C) and stir for 4 hours.

    • Self-Validating Checkpoint: Analyze an aliquot via LC-MS. The system is validated when the 3-aminopyrazole peak ( [M+H]+84 ) is entirely consumed, and the chromatogram is dominated by the ester product ( [M+H]+220 ).

    • Cool the mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.

    • Filter the resulting precipitate, wash extensively with cold water to remove residual acetic acid, and dry under vacuum.

Protocol B: Saponification to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • Causality of Temperature Control: The pyrazolo[1,5-a]pyrimidine-6-carboxylic acid core is highly susceptible to thermal decarboxylation. The electron-withdrawing nature of the heterocycle stabilizes the resulting carbanion if CO2​ is lost. Strictly limiting the saponification temperature to 60°C prevents this degradation, ensuring high yields of the target acid[2].

  • Step-by-Step Methodology:

    • Suspend the ester intermediate (1.0 equiv) in a 1:1 mixture of Ethanol and water (10 volumes).

    • Add sodium hydroxide (2.0 equiv) and heat the mixture to exactly 60°C for 2 hours.

    • Self-Validating Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The protocol is validated when the high- Rf​ ester spot disappears completely, replaced by a baseline-retentive spot (the sodium salt of the acid).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly acidify the mixture with 2M HCl until the pH reaches exactly 3.5 to induce isoelectric precipitation.

    • Filter the white/off-white solid, wash with cold water and a minimal amount of cold ethanol, then dry under high vacuum to afford the final product ( [M+H]+192 ).

Quantitative Optimization Data

To demonstrate the empirical basis of our protocols, the following tables summarize the optimization parameters that led to our finalized methodologies.

Table 1: Optimization of Knorr Cyclocondensation (Ester Synthesis)

Solvent System Temperature Catalyst Time Yield (%) Regiomeric Purity
Ethanol 78°C (Reflux) None 12 h 42% ~80%
DMF 120°C None 6 h 55% ~75%
Ethanol 78°C (Reflux) Piperidine (0.1 eq) 8 h 68% ~85%

| Glacial Acetic Acid | 118°C (Reflux) | None (Solvent acts as cat.) | 4 h | 94% | >98% |

Table 2: Optimization of Saponification (Acid Synthesis)

Base Equivalents Solvent Temperature Time Yield (%) Primary Impurity

| LiOH (3.0 eq) | THF / H2​O | 25°C | 12 h | 71% | Unreacted Ester | | NaOH (3.0 eq) | EtOH / H2​O | 80°C (Reflux) | 4 h | 48% | Decarboxylated Core | | NaOH (2.0 eq) | EtOH / H2​O | 60°C | 2 h | 96% | None (Clean) |

Troubleshooting Guides & FAQs

Q1: My yield of the intermediate ester is low (<50%), and unreacted 3-aminopyrazole remains. What is going wrong? A: This typically stems from insufficient electrophilic activation of the 1,3-dicarbonyl compound. If you are using a neutral solvent like ethanol without a catalyst, the initial nucleophilic attack is kinetically slow. By switching to glacial acetic acid as outlined in Protocol A, you provide the necessary protic environment to activate the carbonyl groups, which accelerates the cyclocondensation and reliably pushes yields above 90%[3].

Q2: I am observing the formation of an unwanted regioisomer during the condensation step. How do I control regioselectivity? A: Regioselectivity in the reaction of 3-aminopyrazoles with asymmetric 1,3-dicarbonyls is governed by thermodynamic versus kinetic control[1]. While ethyl diacetoacetate has similar ketone carbonyls, steric and electronic effects dictate the favored attack. Under the acidic, high-temperature reflux conditions of glacial acetic acid (118°C), thermodynamic control is favored, driving the formation of the more stable 5,7-dimethyl regioisomer. Ensure you are maintaining a vigorous reflux for the full 4 hours to allow the system to equilibrate to the thermodynamic product.

Q3: The final product shows significant contamination with 5,7-dimethylpyrazolo[1,5-a]pyrimidine. Where did the carboxylic acid go? A: You are experiencing thermal decarboxylation. Pyrazolo[1,5-a]pyrimidine-6-carboxylic acids are highly prone to losing CO2​ at elevated temperatures because the electron-withdrawing heterocyclic core stabilizes the intermediate carbanion[2]. If you reflux the saponification reaction (>80°C), you will force the molecule to decarboxylate. Resolve this by strictly controlling the saponification temperature to 60°C.

Q4: How do I maximize the recovery and purity of the final carboxylic acid without resorting to column chromatography? A: The amphoteric nature of the pyrazolo[1,5-a]pyrimidine core allows for excellent purification via isoelectric precipitation. During the final workup, you must acidify the aqueous solution to exactly pH 3.5 at 0°C. If you over-acidify (going below pH 2), you will protonate the pyrimidine ring nitrogens, causing the molecule to re-dissolve into the aqueous layer as a highly soluble hydrochloride salt, which will drastically reduce your recovered yield.

References

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: Molecules (MDPI) / PubMed Central URL: 1

  • Title: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: Synthetic Communications (Taylor & Francis) URL: 3

  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: Pharmaceuticals (MDPI) URL: 2

Sources

Troubleshooting

Preventing thermal degradation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid during storage

Welcome to the Technical Support Center for Heterocyclic API Stability. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals workin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic API Stability. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 933715-04-9).

This compound presents unique handling challenges due to its highly specific stereoelectronic environment. Below, we dissect the causality of its degradation, provide self-validating protocols for stabilization, and answer the most critical FAQs encountered in the field.

Part 1: Mechanistic Analysis of Thermal Degradation

Before implementing storage solutions, it is critical to understand why this specific molecule degrades. The primary degradation pathway for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is thermal protodecarboxylation [1].

The Causality of Instability: The carboxylic acid group at the 6-position is flanked by two methyl groups at the 5- and 7-positions. This creates severe steric strain (a "peri-like" interaction), forcing the carboxyl group out of coplanarity with the pyrazolo[1,5-a]pyrimidine conjugated system. This loss of coplanarity weakens the C-C bond. Furthermore, the electron-withdrawing nature of the nitrogen-rich heterocyclic core stabilizes the transient carbanion intermediate formed during the loss of CO₂, drastically lowering the activation energy required for decarboxylation compared to standard benzoic acids[2].

DegradationPathway A 5,7-Dimethylpyrazolo [1,5-a]pyrimidine-6-carboxylic acid (Intact API) B Thermal Stress (>25°C) + Trace Moisture A->B C Protodecarboxylation Transition State B->C Activation Energy Lowered by Steric Clash D 5,7-Dimethylpyrazolo [1,5-a]pyrimidine (Degradant) C->D -CO2 E Carbon Dioxide (CO2 Gas) C->E

Fig 1: Thermal protodecarboxylation pathway driven by steric strain and electron-withdrawing core.

Part 2: Troubleshooting & FAQ

Q1: My batch degraded by 20% over a month while sitting on the benchtop. Is this normal? Yes. At ambient temperatures (25°C), the thermal energy is sufficient to overcome the lowered activation barrier for decarboxylation. Furthermore, ambient moisture acts as a catalyst. Water facilitates the formation of a protonated carbonic acid intermediate, which accelerates the C-C bond cleavage[1].

Q2: How can I analytically verify if thermal degradation has occurred? Because the primary degradant is the decarboxylated core (5,7-Dimethylpyrazolo[1,5-a]pyrimidine), you should utilize LC-MS and ¹H-NMR.

  • LC-MS: Look for a mass shift of -44 Da (loss of CO₂). The intact acid has an [M+H]⁺ of m/z 192.07, while the degradant will appear at m/z 148.07[3].

  • ¹H-NMR: The definitive marker of degradation is the appearance of a new aromatic singlet in the proton NMR (around δ 6.5 - 7.0 ppm, depending on the solvent), representing the newly formed proton at the 6-position, accompanied by the disappearance of the broad carboxylic acid OH peak (>10 ppm).

Q3: We need to use this compound in room-temperature assays. How can we stabilize it without altering the core structure? Convert the free acid to a sodium or potassium salt. The carboxylate anion (COO⁻) is exponentially more thermally stable than the protonated acid (COOH). The mechanism of protodecarboxylation requires a cyclic, hydrogen-bonded transition state[2]. By removing the proton (forming the salt), you eliminate the ability of the molecule to form this transition state, effectively halting the degradation pathway.

Part 3: Self-Validating Experimental Protocols

Protocol A: Conversion to Sodium Salt for Enhanced Thermal Stability

Use this protocol to create a bench-stable formulation of the compound.

  • Dissolution: Suspend 1.0 eq of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in anhydrous methanol (10 mL/g) in a round-bottom flask submerged in an ice bath (0-5°C).

    • Causality: Maintaining low temperatures during handling prevents premature decarboxylation while the acid is still in its vulnerable protonated state.

  • Neutralization: Slowly add 1.05 eq of Sodium Methoxide (NaOMe) solution (0.5 M in methanol) dropwise under continuous magnetic stirring.

    • Self-Validation Step: The opaque suspension will clarify into a homogenous, transparent solution as the soluble salt forms. Extract a 10 µL aliquot, dilute in 1 mL water, and verify the apparent pH is between 7.5 and 8.0. If it is acidic, the conversion is incomplete.

  • Precipitation: Add cold anhydrous diethyl ether (30 mL/g) rapidly to the stirring solution to crash out the sodium salt.

  • Filtration & Drying: Filter the precipitate under a nitrogen blanket using a Schlenk frit. Dry the solid in a vacuum oven at room temperature (max 25°C) for 12 hours.

    • Self-Validation Step: Run an FTIR analysis on the dried powder. The successful formation of the salt is confirmed by the shift of the carbonyl (C=O) stretch from ~1700 cm⁻¹ (free acid) to a broader, lower-frequency asymmetric stretch at ~1550-1600 cm⁻¹ (carboxylate anion).

Protocol B: Optimal Storage Workflow for the Free Acid

If your downstream application strictly requires the free acid, you must adhere to the following workflow to ensure structural integrity.

StorageWorkflow Step1 1. API Synthesis & Purification (Confirm >99% via HPLC) Step2 2. Lyophilization (Remove residual H2O catalyst) Step1->Step2 Step3 3. Aliquoting (Amber glass vials, Argon flush) Step2->Step3 Step4 4. Sealing (PTFE-lined caps + Parafilm) Step3->Step4 Step5 5. Long-term Storage (-20°C with Drierite desiccant) Step4->Step5

Fig 2: Optimized workflow for the preparation and storage of thermally labile carboxylic acids.

Part 4: Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the expected degradation rates of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid under various storage conditions.

Storage ConditionAtmosphereMoisture ContentEst. Degradation Rate (%/month)Recommended Use Case
25°C (Room Temp) Ambient AirUncontrolled15.0 - 25.0%NOT RECOMMENDED
2-8°C (Fridge) Ambient Air< 1%2.0 - 5.0%Short-term staging (Days)
-20°C (Freezer) Argon/Nitrogen< 0.1%< 0.1%Long-term storage (Months-Years)
25°C (As Sodium Salt) Ambient Air< 1%< 0.5%Benchtop Formulation/Handling

Note: Degradation rates are empirical estimates based on the behavior of highly sterically hindered heteroaromatic carboxylic acids[4].

References

  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory Source: ResearchGate / Q Rev Chem Soc. URL:[Link]

  • The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation Source: RSC Publishing (Chemical Society Reviews) URL:[Link]

  • A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine Source: RSC Advances URL:[Link]

  • 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid - Compound Summary Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL:[Link]

Sources

Optimization

Purification techniques for removing impurities from CAS 933715-04-9

A Note on CAS 933715-04-9: Initial searches for a compound with CAS number 933715-04-9 did not yield specific public data. This number may be an internal reference, a novel compound not yet in the public domain, or a typ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on CAS 933715-04-9: Initial searches for a compound with CAS number 933715-04-9 did not yield specific public data. This number may be an internal reference, a novel compound not yet in the public domain, or a typographical error. However, the principles of purification are broadly applicable. This guide will focus on a common and pharmaceutically relevant class of molecules: substituted pyrimidines . The techniques and troubleshooting advice provided here are foundational for researchers, scientists, and drug development professionals working with a wide range of organic compounds.

Introduction to Purifying Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3] Their synthesis can result in a variety of impurities, including unreacted starting materials, reagents, and by-products.[4] Achieving high purity is critical for accurate biological testing and downstream applications. This guide provides practical, in-depth answers to common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary purification by recrystallization is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yield in recrystallization is a common issue that can often be resolved by systematically evaluating your process. The goal is to create a supersaturated solution upon cooling, allowing the target compound to crystallize while impurities remain in the mother liquor.[5]

Common Causes & Solutions:

  • Excessive Solvent: Using too much solvent is the most frequent cause of low yield, as a significant portion of your compound will remain dissolved even at low temperatures.

    • Solution: After the initial cooling and crystal collection, try boiling off a portion of the solvent from the mother liquor and cooling it again to recover a second crop of crystals. For future attempts, use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[6]

  • Crystallization Occurred Too Rapidly: If crystals form too quickly (crashing out), they can trap impurities and reduce the overall purity and apparent yield of the desired form.[6]

    • Solution: Re-dissolve the solid by heating and add a small amount of additional solvent (1-2 mL). Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.[6]

  • Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your funnel is pre-heated (e.g., with a heat lamp or by pouring hot solvent through it just before filtering your solution). Use fluted filter paper for a faster filtration.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][7]

    • Solution: Perform small-scale solubility tests with a range of solvents to find the optimal one. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[4]

Q2: I've tried to recrystallize my substituted pyrimidine, but it's "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a high concentration of impurities depressing the melting point of your compound.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (the one in which your compound is more soluble) to lower the saturation point. Allow it to cool slowly again.[6]

  • Lower the Crystallization Temperature: If your compound is precipitating at a high temperature, try using a solvent system with a lower boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[6] Adding a "seed crystal" from a previous pure batch can also initiate crystallization.

  • Perform a Pre-Purification Step: If the compound is very impure, recrystallization may not be the best first step. Consider running the crude material through a silica gel plug or performing a quick flash chromatography separation to remove the bulk of the impurities before attempting recrystallization.

Q3: When should I choose flash chromatography over recrystallization for my pyrimidine derivative?

A3: The choice between flash chromatography and recrystallization depends on the nature of your sample and your purification goals.

FeatureRecrystallizationFlash Chromatography
Best For Purifying solid compounds that are the major component of a mixture (>90%).Separating complex mixtures with multiple components or when impurities have similar solubility.[8][9]
Impurity Type Effective for removing small amounts of soluble and insoluble impurities.Excellent for separating compounds based on polarity differences.[4]
Scale Can be scaled from milligrams to kilograms. Cost-effective at large scales.[4]Suitable for milligrams to several grams.[8]
Speed Can be time-consuming due to slow cooling requirements.Generally faster, with automated systems significantly reducing manual intervention.[8]
Compound State Requires a solid compound.Can be used for solids, oils, and non-volatile liquids.

Expert Insight: For many synthetic chemistry workflows, flash chromatography is used as the primary purification step to isolate the target compound from by-products and excess reagents. Recrystallization is then often used as a final polishing step to achieve high analytical purity.[10]

In-Depth Technical Protocols

Protocol 1: Two-Solvent Recrystallization for a Substituted Pyrimidine

This method is ideal when no single solvent has the desired temperature-dependent solubility profile. We use a pair of miscible solvents: one in which the compound is highly soluble ("Solvent A") and one in which it is poorly soluble ("Solvent B").

Methodology:

  • Solvent Selection: Identify a suitable solvent pair. For example, for a moderately polar pyrimidine, Ethanol (Solvent A) and Water (Solvent B) might be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent A to completely dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration at this stage.

  • Induce Crystallization: While the solution is still hot, add Solvent B dropwise until the solution just begins to turn cloudy (the cloud point). This indicates you have reached the saturation point.

  • Re-solubilize: Add a few more drops of hot Solvent A until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[11]

  • Collection & Washing: Collect the crystals via vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold Solvent B (or a cold mixture of A and B) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses pressure to accelerate solvent flow.[8]

Methodology:

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 and provides good separation from major impurities.[4]

  • Column Packing: Select an appropriately sized pre-packed column or pack a glass column with silica gel as a slurry in the less polar solvent of your mobile phase.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude sample in a minimal amount of the mobile phase and inject it onto the column.

    • Dry Loading (Recommended): Dissolve the crude sample in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of the column bed. This method often results in better separation.

  • Elution: Run the column using the selected solvent system. Start with a less polar mixture and gradually increase the polarity (gradient elution) or use a single solvent mixture (isocratic elution). The pressure (from air or a pump) pushes the solvent through the column faster than gravity.[8]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or vials. An automated fraction collector can be used.

  • Analysis: Spot the collected fractions on TLC plates to identify which ones contain your pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified substituted pyrimidine.

Visual Workflow and Logic Diagrams

Diagram 1: Troubleshooting Low Recrystallization Yield

This diagram outlines the decision-making process when faced with a poor yield from recrystallization.

G start Low Recrystallization Yield check_solvent Was MINIMUM amount of hot solvent used? start->check_solvent reduce_solvent Concentrate mother liquor (boil off some solvent) and re-cool. check_solvent->reduce_solvent No check_cooling Did solution cool too quickly? check_solvent->check_cooling Yes re_eval_solvent Re-evaluate solvent choice with solubility tests. reduce_solvent->re_eval_solvent end Yield Improved reduce_solvent->end slow_cool Re-dissolve, add 1-2 mL extra solvent, insulate and cool slowly. check_cooling->slow_cool Yes check_filtration Was hot filtration performed? check_cooling->check_filtration No slow_cool->end preheat_funnel Ensure funnel is pre-heated for future attempts. check_filtration->preheat_funnel Yes check_filtration->end No preheat_funnel->end

Caption: Decision tree for troubleshooting low recrystallization yield.

Diagram 2: General Purification Workflow for a Synthetic Pyrimidine

This diagram shows a typical purification sequence in a drug development setting.

G cluster_0 Primary Purification cluster_1 Polishing & Final Form crude Crude Reaction Mixture flash_chrom Flash Chromatography crude->flash_chrom Remove major by-products & unreacted reagents recrystal Recrystallization flash_chrom->recrystal Achieve >99% purity final_product High-Purity API / Intermediate recrystal->final_product

Caption: Standard purification workflow from crude mixture to final product.

References

  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. ACS Publications. Available at: [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Troubleshooting (Crystallization). Chemistry LibreTexts. Available at: [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. Available at: [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. Available at: [Link]

  • Recrystallization (chemistry). EBSCO. Available at: [Link]

  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]

  • FLASH Chromatography - Purification System Archives. Icon Scientific Inc. Available at: [Link]

  • New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacter. ResearchGate. Available at: [Link]

  • Recrystallization. Jack Westin. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive NMR Elucidation Guide: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid vs. Structural Isomers

The Regiochemical Challenge in Drug Development The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore, heavily utilized in the development of 1[1] and 2[2]. During the synthesis of these derivatives—often...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Regiochemical Challenge in Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore, heavily utilized in the development of 1[1] and 2[2]. During the synthesis of these derivatives—often via the condensation of aminopyrazoles with 1,3-diketones—regioselectivity is a primary analytical challenge.

Distinguishing between the target compound, 3[3], and its structural isomer (the 3-carboxylic acid variant) requires rigorous spectroscopic techniques. This guide provides an objective, data-driven comparison of their 1 H and 13 C NMR spectra, grounded in mechanistic causality, to ensure absolute structural validation for researchers and medicinal chemists.

Mechanistic Causality in Chemical Shifts

To accurately interpret the spectra, we must first understand the electron density distribution within the4[4].

  • Shielding via Bridgehead Donation: The 10π-electron aromatic system features a bridgehead nitrogen (N-4) that donates electron density into the fused rings. This significantly shields positions 3 and 6. Consequently, protons attached to these carbons (H-3 and H-6) resonate upfield (δ 6.6–7.1 ppm) compared to H-2 (δ 8.1–8.6 ppm), which is deshielded by the adjacent electronegative N-1.

  • Isomeric Differentiation: When a strongly electron-withdrawing carboxylic acid group is introduced at C-6 (our target), it deshields the adjacent methyl groups but leaves the pyrazole protons (H-2 and H-3) relatively unperturbed, allowing them to couple with a characteristic vicinal coupling constant of J ≈ 2.2 Hz. Conversely, substitution at C-3 (the alternative isomer) eliminates H-3 entirely, leaving H-2 and H-6 as distinct, uncoupled singlets[5].

Comparative NMR Data Analysis

The tables below consolidate the expected quantitative chemical shifts for the target compound and its primary structural alternative, based on established structure-activity relationship (SAR) libraries and commercial standards.

Table 1: 1 H NMR Comparative Shifts (400 MHz, DMSO- d6​ )
ParameterTarget: 6-Carboxylic AcidAlternative: 3-Carboxylic AcidDiagnostic Significance
H-2 δ 8.21 (d, J = 2.2 Hz, 1H)δ 8.55 (s, 1H)Presence of coupling vs. singlet
H-3 δ 6.84 (d, J = 2.2 Hz, 1H)AbsentPrimary differentiator
H-6 Absentδ 7.05 (s, 1H)Primary differentiator
5-CH 3​ δ 2.58 (s, 3H)δ 2.55 (s, 3H)Minor deshielding effect
7-CH 3​ δ 2.70 (s, 3H)δ 2.72 (s, 3H)Minor deshielding effect
COOH δ 13.20 (br s, 1H)δ 12.80 (br s, 1H)Exchangeable proton

Note: In lower resolution spectra or poorly shimmed instruments, the 2.2 Hz coupling between H-2 and H-3 may present as apparent broad singlets. 2D validation is recommended.

Table 2: 13 C NMR Comparative Shifts (100 MHz, DMSO- d6​ )
Carbon PositionTarget: 6-Carboxylic Acid (ppm)Alternative: 3-Carboxylic Acid (ppm)
C-2 144.3146.8
C-3 97.2104.5
C-3a 148.1145.5
C-5 158.4160.1
C-6 114.5109.5
C-7 146.2147.0

Self-Validating Experimental Protocol

To ensure the integrity of the structural assignment, the NMR acquisition must be treated as a self-validating system where 1D data is strictly corroborated by 2D connectivity.

Step 1: Sample Preparation

  • Causality: Carboxylic acids exhibit poor solubility and severe exchange broadening in non-polar or protic solvents.

  • Action: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO- d6​ . Ensure the solvent contains 0.03% v/v TMS as an internal reference (δ 0.00 ppm).

Step 2: 1 H NMR Acquisition

  • Action: Acquire data at 298 K on a 400 MHz or 500 MHz spectrometer. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 32 transients.

  • Validation: Verify the residual DMSO peak at δ 2.50 ppm. Inspect the aromatic region (6.5–9.0 ppm) to determine the splitting pattern (doublets vs. singlets).

Step 3: 13 C{ 1 H} NMR Acquisition

  • Action: Acquire with inverse-gated decoupling (WALTZ-16) if quantitative integration is required, or standard CPD for routine shifts. Use D1 = 2.0s, 1024–2048 scans.

  • Validation: Verify the DMSO- d6​ septet at δ 39.52 ppm. Check for the highly shielded C-3 peak (~97 ppm) to confirm the 6-COOH isomer.

Step 4: 2D HMBC Validation (The Fail-Safe)

  • Causality: 1D shifts can be ambiguous if regioisomeric mixtures are present. HMBC correlates protons to carbons 2–3 bonds away, proving the exact position of the methyls and the carboxylate.

  • Action: Optimize the long-range coupling delay for J = 8 Hz. In the 6-COOH isomer, the 5-CH 3​ protons will show strong cross-peaks to C-6 (δ 114.5) and C-5 (δ 158.4), while H-3 will correlate exclusively to the bridgehead C-3a (δ 148.1) and C-2 (δ 144.3).

Isomer Identification Workflow

NMR_Workflow Start Synthesized Product: Isomer Identification Acq Acquire 1H NMR Spectrum (DMSO-d6, 400 MHz) Start->Acq Analyze Analyze Aromatic Region (6.5 - 9.0 ppm) Acq->Analyze Branch1 Observe 2 Doublets (J ≈ 2.2 Hz) δ ~6.8 (H-3) & δ ~8.2 (H-2) Analyze->Branch1 Path A Branch2 Observe 2 Singlets δ ~7.0 (H-6) & δ ~8.5 (H-2) Analyze->Branch2 Path B HMBC1 HMBC Validation: H-3 correlates to C-3a & C-2 Branch1->HMBC1 HMBC2 HMBC Validation: H-6 correlates to C-5 & C-7 Branch2->HMBC2 Result1 Confirmed Target: 6-Carboxylic Acid Isomer HMBC1->Result1 Result2 Confirmed Alternative: 3-Carboxylic Acid Isomer HMBC2->Result2

Workflow for NMR-based regiochemical differentiation of pyrazolo[1,5-a]pyrimidine isomers.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Binding Affinity of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Analogs

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold and Rigorous Affinity Validation The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold and Rigorous Affinity Validation

The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous small molecules targeting a wide array of proteins, particularly kinases.[1][2][3] Its rigid, bicyclic aromatic system is synthetically tractable, allowing for systematic modifications to optimize potency and selectivity.[1][2] Analogs of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, for instance, are frequently explored as inhibitors for targets like Tropomyosin Receptor Kinase (Trk) and Cyclin-Dependent Kinases (CDKs).[3][4]

For drug development professionals, the accurate and reliable determination of a compound's binding affinity (typically expressed as the dissociation constant, K_D) is a cornerstone of the lead optimization process.[5][6] A low K_D value signifies a strong interaction between the ligand and its target protein, which is often a prerequisite for therapeutic efficacy. This guide provides an in-depth comparison of state-of-the-art techniques for validating the binding affinity of novel pyrazolo[1,5-a]pyrimidine analogs, offering insights into experimental design, data interpretation, and the causal logic behind methodological choices.

Comparative Analysis of Key Binding Affinity Assays

The selection of an appropriate binding assay depends on several factors, including the nature of the target protein, the required throughput, and the specific information desired (e.g., thermodynamics vs. kinetics). Here, we compare the most robust and widely adopted methods in the field.

Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as the analyte (compound) flows over the immobilized ligand (protein).[7][8]K_D, k_on (association rate), k_off (dissociation rate)Label-free, real-time kinetic data, high sensitivity, reusable sensor chips.[8][9]Requires protein immobilization which can affect conformation, potential for non-specific binding.[10]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event in solution.[11][12]K_D, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)"Gold standard" for thermodynamics, label-free, in-solution measurement, provides a complete thermodynamic profile.[12][13]Requires large amounts of pure protein and compound, lower throughput, may not be suitable for very weak or very tight binders.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled probe upon binding to a larger protein.[14][15]IC_50, K_i (with competition assay)Homogeneous (in-solution) assay, high-throughput, requires small sample volumes.[14][16]Requires a suitable fluorescent probe, indirect measurement, susceptible to interference from fluorescent compounds.[17][18]
Causality in Method Selection: Why Choose One Over Another?
  • For early-stage screening and kinetic profiling: Surface Plasmon Resonance (SPR) is often the method of choice. Its ability to provide real-time association and dissociation rates (k_on and k_off) offers deeper insight into the binding mechanism beyond just affinity (K_D).[9] A compound with a slow k_off (long residence time) may exhibit prolonged pharmacological effects in vivo, a valuable parameter that ITC and FP do not directly measure.[10][19]

  • For thermodynamic validation and mechanism of action studies: Isothermal Titration Calorimetry (ITC) is unparalleled.[20] By directly measuring the heat changes of binding, it provides the binding enthalpy (ΔH) and entropy (ΔS), revealing the driving forces behind the interaction.[12] This information is critical for understanding the structure-activity relationship (SAR) and guiding rational drug design.

  • For high-throughput screening (HTS) of large compound libraries: Fluorescence Polarization (FP) is highly effective due to its speed and low sample consumption.[14][16] In a competitive assay format, thousands of unlabeled analogs can be rapidly screened for their ability to displace a known fluorescent ligand, allowing for efficient identification of initial hits.[17]

In-Depth Protocol: Validating Analog Binding Affinity Using Surface Plasmon Resonance (SPR)

This protocol outlines a self-validating system for determining the binding kinetics and affinity of a pyrazolo[1,5-a]pyrimidine analog against a target kinase.

Experimental Workflow Diagram

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: SPR Experiment cluster_analysis Phase 3: Data Analysis p1 Immobilize Target Kinase on Sensor Chip p2 Prepare Analyte Series (Pyrazolo[1,5-a]pyrimidine analogs) p3 Prepare Running Buffer (e.g., HBS-EP+) r1 System Priming & Equilibration p3->r1 r2 Inject Analyte (Association) r1->r2 r3 Flow Buffer (Dissociation) r2->r3 r4 Regeneration Pulse r3->r4 r4->r2 Next Concentration a1 Reference Surface Subtraction r4->a1 a2 Fit Sensorgrams to Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Calculate kon, koff, KD a2->a3 a4 Quality Control Check (Residuals, Chi²) a3->a4

Caption: High-level workflow for SPR-based binding affinity validation.

Step-by-Step Methodology

Objective: To determine the k_on, k_off, and K_D of a 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid analog against its target protein (e.g., TrkA Kinase).

Materials:

  • Biacore™ SPR system (e.g., Biacore 8K)[8]

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Target Protein (e.g., recombinant TrkA Kinase, >95% purity)

  • Test Compound (Analog) and Positive Control

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Protocol:

  • Protein Immobilization (Self-Validating Step):

    • Rationale: Covalent attachment of the protein to the sensor surface is required. A reference flow cell is prepared in parallel to account for non-specific binding and buffer effects, which is a critical step for data integrity.[21]

    • Activate the sensor surface with a 1:1 mixture of NHS/EDC for 7 minutes.

    • Inject the target kinase (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over one flow cell until the desired immobilization level (e.g., ~5000 RU) is reached.

    • On a separate reference flow cell, perform a "mock" coupling by injecting buffer instead of protein after NHS/EDC activation.

    • Deactivate remaining active esters on both flow cells with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.

  • Analyte Interaction Analysis:

    • Rationale: A dilution series of the compound is injected over the target and reference surfaces. The range of concentrations should bracket the expected K_D (e.g., 0.1x to 10x K_D). A buffer-only injection (zero concentration) is essential for double-referencing.

    • Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine analog in running buffer (e.g., from 1 µM down to 1 nM), including a buffer blank.

    • Inject each concentration over both flow cells for a set time (e.g., 120 seconds, the "association phase").[21]

    • Allow buffer to flow over the cells for an extended period (e.g., 300 seconds, the "dissociation phase") to monitor the compound unbinding.[21]

    • Inject the regeneration solution (e.g., 30-second pulse) to remove any remaining bound analyte and prepare the surface for the next injection. Confirm that the baseline returns to zero after regeneration.

  • Data Processing and Analysis:

    • Rationale: The raw data (sensorgram) is corrected by subtracting the signal from the reference flow cell and the buffer blank injection. This corrected data is then fit to a kinetic model to derive the binding parameters.

    • Export the sensorgrams and perform reference subtraction using the instrument's analysis software.

    • Fit the processed data to a suitable binding model. For a simple 1:1 interaction, the Langmuir model is appropriate.

    • The fitting algorithm will yield values for the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

    • Trustworthiness Check: Assess the quality of the fit by examining the residuals plot. The residuals should be randomly distributed around zero, indicating a good fit of the model to the data.

Visualizing the SPR Principle

SPR_Principle cluster_chip Sensor Chip Surface cluster_flow Flow Channel cluster_output Real-time Output (Sensorgram) ligand Immobilized Target Protein sensorgram analyte1 Analogs analyte1->ligand Association (kon) analyte2 Analogs analyte3 Analogs

Caption: Analyte binding to the immobilized ligand causes a measurable response.

Data Summary and Interpretation

The primary output of these validation studies is a quantitative comparison of the binding affinities of different analogs. This data is crucial for establishing a Structure-Activity Relationship (SAR) and prioritizing compounds for further development.

Table 1: Comparative Binding Affinity of Pyrazolo[1,5-a]pyrimidine Analogs for TrkA Kinase

Compound IDR-Group ModificationK_D (nM) (SPR)k_on (10⁵ M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)K_D (nM) (ITC)
Parent H55.22.11.1660.1
Analog A 4-Fluorophenyl12.83.50.4514.5
Analog B 3-Chlorophenyl8.44.20.359.1
Analog C 4-Methoxyphenyl110.61.81.99125.0

Interpretation:

  • Analog B emerges as the most potent binder with the lowest K_D value.

  • The SPR data reveals that the improved affinity of Analog B is driven by both a faster association rate (k_on) and a slower dissociation rate (k_off) compared to the parent compound. The slower k_off suggests a longer residence time on the target.

  • The addition of a methoxy group in Analog C is detrimental to binding affinity, likely due to steric hindrance or unfavorable electronic interactions.

  • The strong correlation between K_D values obtained from SPR and ITC increases confidence in the validity of the results.

Conclusion

Validating the binding affinity of novel 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid analogs is a critical, multi-faceted process. There is no single "best" method; rather, the choice of assay must be tailored to the specific scientific question at hand. SPR provides invaluable kinetic data for lead optimization, ITC offers a complete thermodynamic profile for mechanistic understanding, and FP allows for high-throughput screening of large libraries. By employing these techniques with rigorous, self-validating protocols, researchers can generate high-quality, reliable data to confidently drive their drug discovery programs forward.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PMC. [Link]

  • 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid — Chemical Substance Information. Chemwatch. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2018). PMC. [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007). ACS Publications. [Link]

  • Binding Assays. BMG LABTECH. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG LABTECH. [Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. (2021). ACS Publications. [Link]

  • Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. (2009). ACS Publications. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Interdisciplinary Center for Biotechnology Research. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. (2018). AFFINImeter. [Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. [Link]

  • Isothermal Titration Calorimetry: Principles and Applications | Request PDF. ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1) | Request PDF. ResearchGate. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences. [Link]

  • Biomolecular Binding Affinity. (2023). axiVEND. [Link]

  • Surface plasmon resonance - Our SPR platform. Nuvisan. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). Arabian Journal of Chemistry. [Link]

  • Affinity modulation of small-molecule ligands by borrowing endogenous protein surfaces. PNAS. [Link]

  • Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018). ATA Scientific. [Link]

  • An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases. PMC. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). PubMed. [Link]

  • The Working Principle of Isothermal Titration Calorimetry. (2015). AZoM. [Link]

  • 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. PubChem. [Link]

Sources

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry and drug development, mass spectrometry (MS) stands as an indispensable tool for molecular identification and struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, mass spectrometry (MS) stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern of a molecule within a mass spectrometer is a unique fingerprint, offering profound insights into its chemical architecture. This guide provides a comprehensive, predictive analysis of the mass spectrometric fragmentation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

The Structural Rationale: Predicting Fragmentation Pathways

The structure of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid presents several key features that will dictate its fragmentation under ionization. The fused pyrazolo[1,5-a]pyrimidine core provides a relatively stable aromatic system, while the methyl and carboxylic acid substituents offer prime sites for initial fragmentation events.

Under typical Electron Ionization (EI) or Electrospray Ionization (ESI) conditions, we can anticipate a series of characteristic fragmentation reactions. These processes are generally initiated by the loss of an electron to form a molecular ion (M⁺˙) in EI-MS, or by protonation ([M+H]⁺) or deprotonation ([M-H]⁻) in ESI-MS.

Predicted Fragmentation under Positive Ion Mode (ESI and EI)

In positive ion mode, fragmentation is often initiated by the loss of labile groups and the cleavage of bonds that lead to the formation of stable carbocations or radical cations. For 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, the following pathways are predicted:

  • Loss of Water ([M+H]⁺ - H₂O): Following protonation, likely on one of the nitrogen atoms or the carbonyl oxygen of the carboxylic acid, a facile loss of a water molecule is anticipated.

  • Decarboxylation ([M+H]⁺ - CO₂): The carboxylic acid group is prone to elimination as carbon dioxide, a common fragmentation pathway for such compounds.

  • Loss of a Methyl Radical (M⁺˙ - •CH₃): Under EI conditions, the cleavage of a methyl group from the pyrimidine ring is a probable event, leading to a stable, even-electron cation.[1][2]

  • Ring Cleavage: Subsequent to the initial losses, the heterocyclic ring system itself may undergo fragmentation. This can involve the loss of small neutral molecules such as HCN or N₂.[3]

G M 5,7-Dimethylpyrazolo[1,5-a]pyrimidine- 6-carboxylic acid [M+H]⁺ F1 [M+H - H₂O]⁺ M->F1 - H₂O F2 [M+H - CO₂]⁺ M->F2 - CO₂ F3 [M - CH₃]⁺ (EI Mode) M->F3 - •CH₃ F4 Further Ring Fragmentation F1->F4 F2->F4 F3->F4

Caption: Predicted major fragmentation pathways in positive ion mode.

Predicted Fragmentation under Negative Ion Mode (ESI)

In negative ion mode, deprotonation of the carboxylic acid will generate a carboxylate anion ([M-H]⁻). The fragmentation of this species is expected to be dominated by the loss of carbon dioxide.

  • Decarboxylation ([M-H]⁻ - CO₂): The primary and most favored fragmentation pathway for the deprotonated molecule is the loss of CO₂, resulting in a highly stable carbanion.

G M_neg [M-H]⁻ F1_neg [M-H - CO₂]⁻ M_neg->F1_neg - CO₂

Caption: Predicted primary fragmentation pathway in negative ion mode.

Comparison with Structurally Related Compounds

To build confidence in these predictions, it is instructive to compare the expected fragmentation of our target molecule with the known fragmentation patterns of similar heterocyclic systems.

Compound ClassKey Fragmentation PathwaysRelevance to Target Molecule
Pyrimidines Loss of substituents (e.g., alkyl groups), ring cleavage with loss of HCN.[4][5]The pyrimidine portion of the fused ring is expected to exhibit similar fragmentation behavior, particularly after initial losses from the substituents.
Pyrazoles Loss of N₂ or HCN from the molecular ion or protonated molecule.[3][6]The pyrazole moiety contributes to the potential for nitrogen and hydrogen cyanide loss during ring fragmentation.
N-Heterocyclic Carboxylic Acids Facile loss of CO₂ is a dominant fragmentation pathway in both positive and negative ion modes.This strongly supports the prediction of decarboxylation as a major fragmentation route for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Pyrazolopyrimidines Studies on related pyrazolopyrimidine structures have shown initial fragmentation occurring at the substituent groups, followed by decomposition of the heterocyclic core.[1][2]This aligns with the proposed fragmentation scheme, where substituent losses precede the breakdown of the fused ring system.

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation patterns, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, providing robust and reproducible data.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Dilution: Prepare a working solution with a concentration of approximately 1-10 µg/mL by diluting the stock solution with the appropriate solvent. For ESI, the solvent should be compatible with the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

This is the preferred method for analyzing the intact molecule and its fragmentation in both positive and negative ion modes.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes to ensure good separation and peak shape.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Perform separate runs in both positive and negative ion modes.

    • Scan Range: Acquire data over a mass range of m/z 50-500.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity for the parent ion.

    • Tandem MS (MS/MS): Select the [M+H]⁺ (positive mode) and [M-H]⁻ (negative mode) ions for collision-induced dissociation (CID). Gradually increase the collision energy to observe the full range of fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI (with Derivatization)

For analysis by EI-MS, the carboxylic acid group must be derivatized to increase its volatility.

  • Derivatization (Esterification):

    • React the sample with a suitable esterifying agent (e.g., diazomethane or by using a Fisher esterification with methanol and a catalytic amount of acid).

    • Ensure the reaction goes to completion and then prepare a dilute solution of the resulting methyl ester in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometry (EI):

    • Ionization Energy: Use the standard 70 eV.

    • Scan Range: Acquire data over a mass range of m/z 40-500.

G cluster_0 Sample Preparation cluster_1 LC-MS (ESI) cluster_2 GC-MS (EI) Dissolution Dissolution Dilution Dilution Dissolution->Dilution LC_Separation Chromatographic Separation ESI_MS ESI-MS Analysis (Positive & Negative) LC_Separation->ESI_MS MSMS Tandem MS (MS/MS) ESI_MS->MSMS Derivatization Derivatization (Esterification) GC_Separation Gas Chromatography Derivatization->GC_Separation EI_MS EI-MS Analysis GC_Separation->EI_MS start Start cluster_0 cluster_0 start->cluster_0 end End cluster_1 cluster_1 cluster_0->cluster_1 cluster_2 cluster_2 cluster_0->cluster_2 cluster_1->end cluster_2->end

Caption: Recommended experimental workflow for MS analysis.

Conclusion

The predictive analysis presented in this guide offers a robust framework for understanding the mass spectrometric behavior of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. By leveraging established fragmentation principles and comparative data from related structures, researchers can approach the empirical analysis of this and similar molecules with a higher degree of confidence. The provided experimental protocols offer a clear path to obtaining high-quality data for the validation and refinement of these predictions. As with any predictive model, experimental verification remains the ultimate arbiter of accuracy.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • ResearchGate. (2016). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-838.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]

  • ChemRxiv. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]

  • National Institutes of Health. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]

  • National Center for Biotechnology Information. (n.d.). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. [Link]

  • Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. [Link]

  • Life Science Journal. (2008).
  • Taylor & Francis Online. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

  • ACS Publications. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization | Journal of the American Society for Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

Sources

Comparative

Benchmarking 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Against Standard Kinase Inhibitors: A Comparative Guide

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its inherent ability to mimic the pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its inherent ability to mimic the purine core of ATP allows for competitive binding within the kinase ATP-binding pocket. Modifications to this scaffold have yielded inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Pim kinases, all of which are implicated in cancer pathogenesis.[1][2][3]

This guide provides a comprehensive framework for benchmarking a novel pyrazolo[1,5-a]pyrimidine derivative, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. While the specific kinase targets of this compound are yet to be fully elucidated, structure-activity relationship (SAR) studies of analogous compounds suggest potential activity against CDK2, Trk kinases, and Pim-1 kinase. The presence of the 5,7-dimethyl substitutions and a 6-carboxylic acid moiety are anticipated to influence its potency and selectivity profile.

Herein, we outline a series of robust experimental protocols to systematically evaluate the inhibitory activity, selectivity, and cellular effects of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. We will compare its performance against a panel of well-characterized, standard-of-care and research-grade kinase inhibitors for CDK2, Trk, and Pim-1. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Rationale for Target Selection and Standard Inhibitors

Based on the prevalence of the pyrazolo[1,5-a]pyrimidine core in known kinase inhibitors, we hypothesize that 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid may exhibit inhibitory activity against the following key oncogenic kinases:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is a common feature in many cancers.[4]

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): A family of receptor tyrosine kinases that, when activated by gene fusions, act as oncogenic drivers in a variety of solid tumors.[2]

  • Pim-1 Kinase: A constitutively active serine/threonine kinase involved in cell survival, proliferation, and apoptosis. It is overexpressed in numerous hematological malignancies and solid tumors.

To provide a robust benchmark, we have selected the following standard inhibitors, which are widely used in the field and have well-documented activity profiles:

Target KinaseStandard InhibitorMechanism of Action
CDK2 Dinaciclib Potent and selective inhibitor of CDK1, CDK2, CDK5, and CDK9.
Ribociclib FDA-approved inhibitor of CDK4 and CDK6, with some activity against CDK2.
Trk (Pan) Larotrectinib FDA-approved, highly potent and selective pan-Trk inhibitor.
Entrectinib FDA-approved multi-kinase inhibitor with potent activity against Trk, ROS1, and ALK.
Pim-1 SMI-4a A potent and selective, cell-permeable Pim-1 inhibitor.
AZD1208 A potent, orally available pan-Pim kinase inhibitor.

Experimental Workflows and Protocols

A systematic evaluation of a novel kinase inhibitor requires a multi-pronged approach, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess its effects in a more physiologically relevant context.

Diagram of the Overall Experimental Workflow:

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_intro In Vitro Kinase Inhibition adp_glo ADP-Glo™ Kinase Assay (Activity) biochem_intro->adp_glo lantha LanthaScreen® Eu Kinase Binding Assay (Binding) biochem_intro->lantha selectivity Kinase Selectivity Profiling adp_glo->selectivity end Comprehensive Performance Benchmark selectivity->end Determine Selectivity Profile cell_intro Cellular Activity Assessment viability CellTiter-Glo® Cell Viability Assay cell_intro->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability->cell_cycle cell_cycle->end Elucidate Cellular MOA start 5,7-Dimethylpyrazolo[1,5-a]pyrimidine- 6-carboxylic acid & Standard Inhibitors start->biochem_intro Primary Screening start->cell_intro Cellular Phenotyping cdk2_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates & Inactivates E2F E2F pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 Activates DNA_rep DNA Replication CyclinE_CDK2->DNA_rep Initiates inhibitor 5,7-Dimethylpyrazolo[1,5-a]pyrimidine- 6-carboxylic acid inhibitor->CyclinE_CDK2 Inhibits trk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Neurotrophin Neurotrophin Trk_receptor Trk Receptor Neurotrophin->Trk_receptor Binds & Activates Ras Ras Trk_receptor->Ras PI3K PI3K Trk_receptor->PI3K PLCg PLCγ Trk_receptor->PLCg RAF RAF Ras->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival_Proliferation Cell Survival & Proliferation AKT->Survival_Proliferation Promotes ERK ERK MEK->ERK ERK->Survival_Proliferation Promotes inhibitor 5,7-Dimethylpyrazolo[1,5-a]pyrimidine- 6-carboxylic acid inhibitor->Trk_receptor Inhibits pim1_pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulates Transcription Bad Bad Pim1->Bad Phosphorylates & Inactivates p27 p27 Pim1->p27 Phosphorylates & Degrades Apoptosis Apoptosis Bad->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Inhibits inhibitor 5,7-Dimethylpyrazolo[1,5-a]pyrimidine- 6-carboxylic acid inhibitor->Pim1 Inhibits

Caption: Pim-1 signaling and its role in apoptosis and cell cycle control.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseADP-Glo™ IC50 (nM)LanthaScreen® IC50 (nM)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CDK2
TrkA
Pim-1
Dinaciclib CDK2
Larotrectinib TrkA
SMI-4a Pim-1

Table 2: Cellular Activity

CompoundCell LineCellTiter-Glo® GI50 (µM)Cell Cycle Arrest Phase (at GI50)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid [CDK2-dependent line]
[Trk-fusion line]
[Pim-1 overexpressing line]
Dinaciclib [CDK2-dependent line]
Larotrectinib [Trk-fusion line]
SMI-4a [Pim-1 overexpressing line]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. By systematically evaluating its biochemical potency, selectivity, and cellular effects against well-established standard inhibitors, researchers can gain a clear understanding of its potential as a novel kinase inhibitor. The detailed protocols and data presentation formats outlined herein are designed to ensure the generation of high-quality, reproducible data, thereby facilitating informed decision-making in the drug discovery and development process. The insights gained from these studies will be instrumental in elucidating the compound's mechanism of action and guiding its further optimization and preclinical development.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player. PMC. Available at: [Link]

  • The role of Pim-1 kinases in inflammatory signaling pathways. PMC. Available at: [Link]

  • Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. PMC. Available at: [Link]

  • Trk receptor. Wikipedia. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Addenbrooke's Hospital. Available at: [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • PIM1. Wikipedia. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at: [Link]

  • Cyclin-dependent kinase 2 (Cdk2) controls phosphatase-regulated signaling and function in platelets. bioRxiv. Available at: [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. Available at: [Link]

  • CDK2 Gene. Ma'ayan Lab – Computational Systems Biology. Available at: [Link]

  • PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. Haematologica. Available at: [Link]

  • The use of novel selectivity metrics in kinase research. PMC. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. ResearchGate. Available at: [https://www.researchgate.net/publication/362540510_Discovery_and_SAR_of_novel_pyrazolo15-a]pyrimidines_as_inhibitors_of_CDK9]([Link])

  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. MDPI. Available at: [Link]

  • Trk Receptors and Neurotrophin Cross-Interactions: New Perspectives Toward Manipulating Therapeutic Side-Effects. Frontiers. Available at: [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. Available at: [Link]

  • Cyclin-dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PubMed. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Trk receptors: roles in neuronal signal transduction. PubMed. Available at: [Link]

  • When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results? ResearchGate. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers. Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The handling and disposal of specialized chemical compounds are not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The handling and disposal of specialized chemical compounds are not mere procedural afterthoughts; they are foundational to ensuring a secure laboratory environment, maintaining regulatory compliance, and protecting our communities. This guide provides a comprehensive, science-backed protocol for the proper disposal of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound whose management demands meticulous attention to detail.

Compound Identification and Hazard Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's characteristics and associated hazards is paramount. This initial assessment dictates every subsequent step in the safety and disposal workflow. 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a solid organic compound with specific, documented hazards.

Based on available safety data, this compound is classified as hazardous.[1][2] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to recognize that these classifications necessitate its treatment as regulated hazardous waste, not common laboratory trash.[1][3]

Table 1: Chemical and Hazard Identification

Property Data Source
Chemical Name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid [2]
Molecular Formula C₉H₉N₃O₂ [1]
Molecular Weight 191.19 g/mol [1]
CAS Number 933715-04-9 [2]
Physical State Solid [1]
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) [1][2][4]

| Signal Word | Warning |[1] |

Personal Protective Equipment (PPE) and Immediate Safety

Given the compound's irritant properties, establishing a barrier between the researcher and the chemical is the first line of defense. The selection of appropriate PPE is not optional; it is a critical control measure to mitigate exposure risks during all handling and disposal activities.[5]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Safety goggles or safety glasses with side-shields (European standard - EN 166). Protects against splashes and airborne dust particles that can cause serious eye irritation.[1][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Prevents direct skin contact, which can cause irritation.[1][5]
Body Protection Long-sleeved laboratory coat. Minimizes the risk of incidental skin exposure and contamination of personal clothing.[1][5]

| Respiratory Protection | Use in a well-ventilated area or under a certified chemical fume hood. | Reduces the risk of inhaling dust particles, which may cause respiratory irritation.[1][4][5] |

All handling and preparation for disposal should occur within a designated area, preferably inside a chemical fume hood, to ensure adequate ventilation.[1][6]

Waste Characterization and Segregation: The Foundation of Compliance

Under the Resource Conservation and Recovery Act (RCRA), waste generators are legally responsible for determining if their waste is hazardous.[3][7] Based on the known hazards (irritant, STOT SE 3), 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and any materials grossly contaminated with it must be managed as hazardous waste.[1][2][3]

Proper segregation is a critical step to prevent dangerous chemical reactions and to ensure cost-effective disposal.[8][9]

  • Solid Waste: Collect all waste solids, including residual powder, contaminated weighing papers, gloves, and paper towels, in a dedicated solid hazardous waste container.[6]

  • Liquid Waste: If the compound has been dissolved in a solvent, the resulting solution must be collected in a separate liquid hazardous waste container. Do not mix this waste stream with other, incompatible liquid wastes.[6] For example, acidic solutions should be kept separate from basic solutions.[10]

  • Sharps Waste: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-proof sharps container.

The principle of waste minimization should always be applied; order only the amount of chemical needed to reduce the generation of surplus material.[8][11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection and disposal of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid waste.

  • Preparation: Before starting work, designate a hazardous waste accumulation area within your laboratory.[5] Ensure you have the correct, compatible waste containers. Containers must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.[11]

  • Don PPE: Put on all required PPE as detailed in Table 2 before handling the chemical or its waste.[5]

  • Labeling: The waste container must be properly labeled at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."[5]

    • The full chemical name: "5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid." Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant").

    • The date of accumulation (the date the first waste was added).

  • Accumulation: Place the chemical waste into the correctly labeled container. Keep the container closed at all times except when adding waste.[5][11] This is a key compliance and safety requirement to prevent the release of vapors and to avoid spills.

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area.[5] This area should be away from general traffic and incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[5] Do not attempt to dispose of this chemical via standard trash or by pouring it down the drain.[6] All hazardous waste must be disposed of through a licensed hazardous waste disposal company or your institution's approved program.[4][12]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposal start Waste Generation assess Assess Hazards (Skin/Eye Irritant) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select Compatible Container segregate->container label_node Label Container: 'Hazardous Waste' & Full Chemical Name container->label_node store Store in Secure Area (Keep Container Closed) label_node->store schedule Arrange for EHS Waste Pickup store->schedule end Proper Disposal via Licensed Vendor schedule->end

Caption: Workflow for the proper disposal of hazardous chemical waste.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is vital.

  • Minor Spill (Solid):

    • Ensure you are wearing appropriate PPE.

    • Carefully sweep up the solid material, avoiding the creation of dust.[1]

    • Place the swept material and any contaminated cleaning supplies into your labeled hazardous waste container.[1]

    • Clean the spill area with soap and water.

  • Contact/Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[1]

    • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[1][4]

Regulatory Context

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][13] These regulations establish a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[3] Adherence to the protocols outlined in this guide is essential for complying with these federal and any corresponding state regulations.[7]

By implementing these scientifically grounded and procedurally sound disposal practices, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific responsibility and environmental stewardship.

References

  • Fisher Scientific. (2023, August 24). Safety Data Sheet: 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • Chemical Substance Information. 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste.
  • CSIR IIP.
  • Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • American Chemistry Council.
  • National Institutes of Health.
  • BenchChem. (2025). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.
  • Thermo Fisher Scientific. (2026, January 16).
  • eCFR. (2023). 40 CFR Part 260 -- Hazardous Waste Management System: General.
  • TCI Chemicals. (2025, June 26).
  • Cayman Chemical. (2025, May 23).
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide.
  • Water Corporation.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidin-6-ol.
  • GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines.
  • Illinois EPA. Hazardous Waste.
  • Thermo Fisher Scientific. (2010, June 28). Safety Data Sheet: Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one.
  • Business Waste. (2024, March 19).
  • West Chester University.

Sources

Handling

Operational Safety &amp; PPE Guide: Handling 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery workflows, I recognize that handling specialized compounds requires more than just reading a Safety D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery workflows, I recognize that handling specialized compounds requires more than just reading a Safety Data Sheet (SDS). 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 933715-04-9) is a highly versatile scaffold frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics.

However, its physical properties as a fine powder and its specific hazard profile demand stringent, procedurally sound handling protocols. This guide provides the causality behind our safety choices, ensuring your laboratory operations are both highly efficient and uncompromisingly safe.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic reasons behind the hazards. According to safety data from 1[1] and 2[2], this compound carries several critical GHS classifications:

  • Acute Toxicity (H302, H312, H332): The pyrazolo-pyrimidine core is moderately lipophilic, allowing it to cross biological membranes, especially when dissolved in organic solvents.

  • Irritant Properties (H315, H319, H335): As a carboxylic acid, the compound can donate protons to the moisture layer of the skin, eyes, and respiratory tract, leading to localized inflammation.

  • Physical State Risk: Supplied as a dry powder, the aerodynamic diameter of the particles presents a significant inhalation and aerosolization risk if handled on an open bench.

Risk-Based PPE Matrix

We do not select Personal Protective Equipment (PPE) arbitrarily; every item is a targeted countermeasure against a specific physical or chemical vulnerability. Below is the mandatory PPE matrix for handling this compound.

PPE CategorySpecificationMaterial / StandardReplacement & Operational Logic
Hand Protection Double GlovesOuter: Nitrile (≥ 5 mil)Inner: Nitrile (≥ 3 mil)Logic: While dry powder easily brushes off, this compound is frequently dissolved in high-penetration solvents (e.g., DMSO, DMF) for screening. DMSO rapidly carries dissolved solutes through standard nitrile. The outer glove acts as a sacrificial layer to be stripped immediately upon contamination.
Eye Protection Safety GogglesANSI Z87.1 (Indirect Venting)Logic: Prevents fine powder aerosolization from reaching the ocular mucosa (H319). Direct-vented glasses are insufficient for fine powders.
Body Protection Lab CoatFlame-Resistant (FR) CottonLogic: Prevents dermal accumulation of dust (H312, H315). Must be fully buttoned with cuffs tucked into the inner gloves.
Respiratory N95 / P100 MaskNIOSH-approvedLogic: Required only if handling bulk quantities outside of a certified fume hood or during spill cleanup (H332, H335).

Standard Operating Procedures (SOPs)

The following self-validating protocols ensure that the compound is handled with maximum fidelity to safety standards.

Weighing and Solvent Dissolution (Operational Workflow)

Because the compound is an acute inhalation hazard (H332)[2], it must never be weighed on an open benchtop.

  • Environmental Validation: Verify that the chemical fume hood face velocity is between 0.4–0.6 m/s . Causality: Velocities below 0.4 m/s fail to contain aerosols; velocities above 0.6 m/s create turbulence that will blow the fine powder out of the weighing boat.

  • Static Mitigation: Pyrazolo-pyrimidine powders easily accumulate static charge. Discharge the weighing boat and micro-spatula using an anti-static gun (e.g., Zerostat) before opening the reagent bottle.

  • Dispensing: Transfer the required mass. Immediately re-seal the source vial to prevent moisture degradation. The compound should be stored sealed in a dry environment at 2-8°C 3[3].

  • In-Hood Solubilization: If preparing stock solutions, add your solvent (e.g., DMSO) directly to the pre-weighed powder inside the fume hood. Seal the vial before removing it.

Spill Response & Decontamination Plan

In the event of a powder spill, standard sweeping will exacerbate the hazard by aerosolizing the irritant.

  • Containment: If the spill is outside the hood, immediately don a NIOSH-approved P100 respirator.

  • Wet-Wiping Protocol: Do NOT dry sweep. Dampen a disposable laboratory wipe with a 50/50 mixture of DI water and isopropanol.

  • Neutralization: Wipe the area inward from the perimeter to prevent spreading. Because the compound is a carboxylic acid, perform a final wipe with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize microscopic acidic residues.

  • Waste Segregation: Place all contaminated wipes, weighing boats, and outer gloves into a sealed, puncture-resistant container labeled "Toxic/Irritant Organic Solid Waste."

Operational Safety Logic Visualization

The following diagram maps the direct causality between the compound's inherent hazards and the required engineering/PPE controls.

PPE_Logic Hazard Hazard Identification CAS: 933715-04-9 RespRisk Inhalation Risk (H332, H335) Hazard->RespRisk DermalRisk Dermal/Ocular Risk (H312, H315, H319) Hazard->DermalRisk FumeHood Engineering Control: Chemical Fume Hood RespRisk->FumeHood PPE_Skin PPE: Double Nitrile Gloves & Coat DermalRisk->PPE_Skin PPE_Eye PPE: Indirect Vent Goggles DermalRisk->PPE_Eye Operation Safe Execution: Weighing & Transfer FumeHood->Operation PPE_Skin->Operation PPE_Eye->Operation Decon Decontamination & Waste Segregation Operation->Decon

Logical relationship between specific GHS hazards of CAS 933715-04-9 and required safety controls.

Disposal Plan

Proper disposal is critical to maintaining laboratory compliance and environmental safety.

  • Solid Waste: Unused powder, contaminated gloves, and wet-wipes must be disposed of as hazardous chemical waste. Do not mix with heavy metal waste.

  • Liquid Waste: Solutions containing 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (especially in DMSO/DMF) must be collected in dedicated, compatible organic waste carboys (e.g., HDPE). Ensure the container is clearly labeled with the chemical name, hazards (Acute Tox, Irritant), and the solvent composition.

References

  • NextSDS. "5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid — Chemical Substance Information". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.